2-(2-fluorophenyl)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGATZLSIKFSWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408435 | |
| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361-92-2 | |
| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluorobiphenyl-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Fluorophenyl)benzoic Acid
An In-depth Technical Guide on the Chemical Properties of 2-(2-Fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted with a 2-fluorophenyl group at the ortho-position. This biaryl structure, with its specific fluorine substitution, imparts unique electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science. The presence of the fluorine atom and the ortho-substitution pattern significantly influences its reactivity, conformation, and biological activity. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
The core chemical and physical properties of this compound are summarized below. These properties are fundamental for its handling, purification, and application in various chemical syntheses.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | ~216.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Varies with purity | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from related compounds[2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Key Features |
| Aromatic Protons | 7.0 - 8.2 | Complex multiplet patterns due to coupling between protons on both aromatic rings and through-space coupling with fluorine. |
| Carboxylic Proton | > 10.0 | A broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Key Features |
| Carbonyl Carbon | > 165 | |
| Aromatic Carbons | 115 - 145 | Multiple signals, with carbons bonded to or near the fluorine atom showing C-F coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance | Reference(s) |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad band, indicative of hydrogen bonding. | [3] |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp absorption. | [3][4] |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong absorption. | [3] |
| C=C (Aromatic) | 1450 - 1600 | Multiple medium to sharp bands. | |
| C-F (Aryl Fluoride) | 1100 - 1250 | Strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z Value | Notes |
| [M]⁺ | ~216 | Molecular ion peak. |
| [M-OH]⁺ | ~199 | Loss of the hydroxyl radical from the carboxylic acid group. |
| [M-COOH]⁺ | ~171 | Loss of the entire carboxyl group. |
Chemical Reactivity and Reactions
The reactivity of this compound is primarily dictated by its carboxylic acid functional group and the two aromatic rings.
-
Acidity : Like other benzoic acids, it is a weak acid and will react with bases to form the corresponding carboxylate salt.[5]
-
Esterification : It can undergo Fischer esterification by reacting with an alcohol in the presence of a strong acid catalyst to form an ester.[6]
-
Acyl Chloride Formation : The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-(2-fluorophenyl)benzoyl chloride, a more reactive derivative.[6][7]
-
Electrophilic Aromatic Substitution : The carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution on its attached benzene ring.[6] The fluorophenyl ring is also influenced by the fluorine atom (ortho-, para-directing and deactivating). The overall substitution pattern can be complex depending on the reaction conditions.
Experimental Protocols
Synthesis via Isocoumarin Hydrolysis
A high-yield synthesis route involves the hydrolysis of a substituted isocoumarin precursor.[1]
Protocol: Hydrolysis of 3-(2-Fluorophenyl)isocoumarin
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-fluorophenyl)isocoumarin in ethanol.
-
Addition of Base : Add a 2M aqueous solution of potassium hydroxide (KOH) to the flask.
-
Reflux : Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Acidification : Dilute the residue with water and acidify to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Protocol for NMR Spectroscopic Analysis
This protocol outlines the general steps for obtaining NMR spectra.[8]
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer.
-
Data Acquisition : Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR and, if applicable, ¹⁹F NMR spectra.
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis : Integrate the signals in the ¹H spectrum and identify the chemical shifts (δ) for all spectra, referencing to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizations
Logical Relationships in Molecular Structure
The following diagram illustrates the key structural components of this compound and their influence on its overall properties.
Synthesis Workflow: Isocoumarin Hydrolysis
This workflow visualizes the key steps in synthesizing this compound from its isocoumarin precursor.
Experimental Analysis Workflow
The diagram below outlines a typical workflow for the characterization of a synthesized chemical compound like this compound.
References
- 1. Buy this compound (EVT-336229) | 361-92-2 [evitachem.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Khan Academy [khanacademy.org]
- 8. rsc.org [rsc.org]
Core Synthetic Methodologies: A Comparative Overview
An In-depth Technical Guide to the Synthesis of 2-(2-fluorophenyl)benzoic acid
Introduction
This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can influence the molecule's conformation and electronic properties, making it a valuable building block for pharmaceuticals and other functional materials. This technical guide provides a detailed overview of the core synthetic pathways for this compound, focusing on two prominent C-C bond-forming strategies: the modern Suzuki-Miyaura coupling and the classic Ullmann condensation. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and execution of the optimal synthetic route.
The synthesis of the 2-arylbenzoic acid core of the target molecule is primarily achieved through cross-coupling reactions that form a key carbon-carbon bond between two phenyl rings. The two most established methods for this transformation are the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann condensation.
-
Suzuki-Miyaura Coupling: A versatile and widely used method known for its mild reaction conditions, high functional group tolerance, and generally high yields. It involves the reaction of an arylboronic acid with an aryl halide.
-
Ullmann Condensation: A classic reaction that uses stoichiometric copper or copper salts to couple two aryl halides. While historically significant, this method often requires harsh conditions, such as high temperatures, and can result in lower yields compared to modern palladium-catalyzed methods.
Data Presentation: Comparison of Synthetic Pathways
The following table summarizes the key quantitative parameters for the two primary synthetic pathways to this compound for easy comparison.
| Parameter | Pathway 1: Suzuki-Miyaura Coupling | Pathway 2: Ullmann Condensation |
| Reactant 1 | 2-Bromobenzoic acid | 2-Chlorobenzoic acid |
| Reactant 2 | 2-Fluorophenylboronic acid | 1-Fluoro-2-iodobenzene |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) with a phosphine ligand | Copper-bronze alloy |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Potassium Carbonate (K₂CO₃) |
| Solvent | Dioxane/Water or Toluene/Water | Dimethylformamide (DMF) |
| Temperature | 80-100 °C | 150-200 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | High (80-95%) | Moderate to Low (40-60%) |
Pathway 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and reliable method for synthesizing biaryl compounds. The pathway for this compound involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 2-fluorophenylboronic acid in the presence of a base.
Experimental Protocol
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
2-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Acidification & Extraction: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or toluene/hexanes mixture) or by column chromatography on silica gel to yield pure this compound.
Workflow Visualization
An In-depth Technical Guide to 2-(2-Fluorophenyl)benzoic Acid
CAS Number: 361-92-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-fluorophenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. This document covers its physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and an analysis of its potential biological activities based on data from structurally related compounds.
Physicochemical Properties
This compound is an aromatic organic compound with the molecular formula C₁₃H₉FO₂. The presence of a fluorine atom on one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery.
| Property | Value |
| CAS Number | 361-92-2 |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Appearance | Typically a white crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. |
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the creation of biaryl compounds. The following protocol is a representative procedure adapted from established methods for sterically hindered biaryls.[1]
Experimental Protocol
Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2-fluorophenylboronic acid.
Materials:
-
2-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equivalent), 2-fluorophenylboronic acid (1.5 equivalents), and anhydrous potassium phosphate (3.0 equivalents).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the resulting mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 portions).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the Suzuki-Miyaura Synthesis.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The carboxylic acid proton would appear as a broad singlet far downfield (typically >10 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the 115-140 ppm range. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The carboxyl carbon would appear downfield (>165 ppm).
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), C-O stretching (approx. 1320-1210 cm⁻¹), and C-F stretching vibrations.[5][7][8][9]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 216. Key fragmentation patterns would likely involve the loss of H₂O and CO₂ from the carboxylic acid group.
Biological Activity and Therapeutic Potential
Fluorinated benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a range of biological activities.[10] While specific quantitative data for this compound is limited, data from related fluorinated molecules and other benzoic acid derivatives suggest potential applications as anticancer and antimicrobial agents.[11][12][13][14][15][16][17][18][19]
Anticancer Activity (Representative Data)
The anticancer potential of new chemical entities is often evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric. Below is a table of IC₅₀ values for representative fluorinated and benzoic acid derivatives against common cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Phenylacetamide Derivative | PC3 (Prostate) | 52 | [12] |
| Fluorinated Phenylacetamide Derivative | MCF-7 (Breast) | 100 | [12] |
| Fluorinated Aminophenylhydrazine | A549 (Lung) | 0.64 | [17] |
| Benzoic Acid-Triazole Hybrid | MCF-7 (Breast) | 15.6 | [11] |
Antimicrobial Activity (Representative Data)
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative | S. aureus | 1 | [13] |
| Thioureide of 2-(4-methylphenoxymethyl) benzoic acid | P. aeruginosa | 31.5 | [16] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | S. aureus | 125 | [18] |
Experimental Protocol: MTT Assay for Anticancer Activity
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT Assay for Cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-fluoro- [webbook.nist.gov]
- 4. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzoic acid [webbook.nist.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
In-depth Technical Guide on 2-(2-fluorophenyl)benzoic acid: Data Unavailability
Researchers, scientists, and drug development professionals should be aware that there is a significant lack of publicly available, in-depth technical information regarding the molecular structure and biological activity of 2-(2-fluorophenyl)benzoic acid. Despite extensive searches of scientific databases and chemical supplier information, detailed experimental data on its spectroscopic properties, precise physicochemical constants, and specific biological functions remains elusive. Much of the available information is of a general nature for the broader class of fluorinated benzoic acid derivatives or is for the similarly named but structurally distinct compound, 2-fluorobenzoic acid.
This document outlines the available information and highlights the data gaps that currently prevent the creation of a comprehensive technical guide as per the initial request.
Molecular Identity
The fundamental identification of this compound is established, though detailed experimental data is sparse.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₉FO₂ | --INVALID-LINK-- |
| Molecular Weight | 216.21 g/mol | --INVALID-LINK-- |
| CAS Number | 3822-91-5 | - |
Note: A recurring issue in database searches is the conflation of this compound with 2-fluorobenzoic acid (C₇H₅FO₂). Researchers should exercise caution to ensure they are referencing the correct compound.
Physicochemical Properties
| Property | Description |
| Appearance | Typically a white crystalline solid. |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. |
| Acidity (pKa) | Expected to be acidic due to the carboxylic acid group, but a precise pKa value is not documented. |
| Melting Point | A specific, experimentally verified melting point is not consistently reported. |
Synthesis and Experimental Protocols
While general synthetic routes are suggested for biaryl carboxylic acids, detailed, reproducible experimental protocols specifically for this compound are not published in readily accessible scientific literature. The following are plausible synthetic strategies based on established organic chemistry reactions.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a standard method for forming the C-C bond between the two phenyl rings. The general reaction would involve the coupling of a 2-halobenzoic acid derivative with (2-fluorophenyl)boronic acid.
A logical workflow for this synthesis is outlined below.
Hydrolysis of 3-(2-Fluorophenyl)isocoumarin
An alternative reported route is the hydrolysis of 3-(2-fluorophenyl)isocoumarin. While a detailed experimental protocol is not available, a commercial source provides the following conditions and yields.
| Hydrolysis Conditions | Temperature/Time | Yield (%) |
| 2M KOH, EtOH | Reflux, 6 h | 98 |
| Lipase CAL-B, phosphate buffer | 40°C, 24 h | 65 |
| H₂O, 5 bar pressure | 100°C, 2 h | Not specified |
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or interaction of this compound with any signaling pathways. While fluorinated benzoic acid derivatives, in general, are of interest in drug discovery for their potential as anti-inflammatory, and anticancer agents, any such activity for this specific molecule has not been documented in available literature. The lack of a known biological target or pathway makes the creation of a relevant signaling pathway diagram impossible at this time.
Conclusion
A comprehensive, in-depth technical guide on this compound that meets the standards of the scientific community cannot be constructed from the currently available public data. Key quantitative data, detailed and validated experimental protocols, and information on the biological effects of this specific molecule are needed. Researchers interested in this compound may need to perform foundational research to establish these fundamental properties. For a more data-rich subject, a study of the related compound 2-fluorobenzoic acid is recommended, as it is extensively characterized in scientific literature.
Technical Guide: Solubility Profile of 2-(2-Fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(2-fluorophenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Due to a notable absence of specific quantitative solubility data in publicly available literature for this compound, this document provides a comprehensive overview of its qualitative solubility characteristics. To offer a valuable comparative reference for researchers, detailed quantitative solubility data for the structurally related parent compound, benzoic acid, is presented in various solvents and at different temperatures. Furthermore, this guide outlines a detailed, adaptable experimental protocol for the accurate determination of the solubility of aromatic carboxylic acids, such as this compound, employing the widely accepted shake-flask method coupled with UV/Vis spectroscopic analysis. A clear workflow of this experimental protocol is also visualized.
Introduction
This compound (C₁₃H₉FO₂) is an aromatic carboxylic acid that serves as a significant building block in the synthesis of various pharmaceutical compounds. The fluorine substitution on the phenyl ring can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy.
This guide aims to provide a thorough understanding of the solubility of this compound. While direct quantitative data is scarce, this document consolidates available qualitative information and provides a practical framework for its experimental determination.
Solubility Data for this compound
Qualitative Solubility
Based on available chemical information, this compound exhibits the following general solubility characteristics[1]:
-
Soluble in: Organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
-
Less soluble in: Water.
The carboxylic acid moiety imparts some degree of polarity, while the two phenyl rings contribute to its nonpolar character, explaining its preference for organic solvents over aqueous media.
Quantitative Solubility Data
A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound at various temperatures. This highlights a significant data gap for this compound.
Comparative Solubility Data: Benzoic Acid
To provide a useful benchmark for researchers, this section presents quantitative solubility data for benzoic acid (C₇H₆O₂), the parent compound of this compound. The absence of the fluorophenyl group will result in different solubility values, but the general trends in different solvents can offer valuable insights.
Table 1: Solubility of Benzoic Acid in Water at Various Temperatures
| Temperature (°C) | Temperature (K) | Solubility (g / 100 mL) |
| 0 | 273.15 | 0.17 |
| 10 | 283.15 | 0.21 |
| 20 | 293.15 | 0.29 |
| 25 | 298.15 | 0.34 |
| 30 | 303.15 | 0.42 |
| 40 | 313.15 | 0.60 |
| 50 | 323.15 | 0.85 |
| 60 | 333.15 | 1.20 |
| 70 | 343.15 | 1.77 |
| 80 | 353.15 | 2.75 |
| 90 | 363.15 | 4.55 |
| 95 | 368.15 | 6.80 |
Data sourced from various chemical handbooks and literature.
Table 2: Solubility of Benzoic Acid in Organic Solvents at 25°C (298.15 K)
| Solvent | Molar Solubility (mol/L) | Solubility (g / 100 mL) |
| Dimethyl Sulfoxide (DMSO) | 5.873 | 71.73 |
| N,N-Dimethylformamide (DMF) | 5.287 | 64.57 |
| Ethanol | 4.58 | 55.90 |
| Acetone | 4.44 | 54.20 |
| 2-Propanol | 2.381 | 29.08 |
| Toluene | 0.664 | 8.11 |
| Heptane | 0.042 | 0.51 |
Data adapted from publicly available solubility databases.[2]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of an aromatic carboxylic acid like this compound. The shake-flask method is a reliable and widely used technique for establishing equilibrium solubility.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as UV/Vis spectroscopy.
Materials and Equipment
-
This compound (or other compound of interest)
-
Selected solvents (e.g., water, ethanol, DMSO) of high purity
-
Volumetric flasks and pipettes
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV/Vis spectrophotometer and quartz cuvettes
Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV/Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Dilute the clear filtrate with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.
-
-
Analysis and Calculation:
-
Measure the absorbance of the diluted filtrate at the λmax.
-
Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Spectroscopic Profile of 2-(2-Fluorophenyl)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-fluorophenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The inclusion of a fluorine atom significantly influences the molecule's electronic properties, which can be elucidated through various spectroscopic techniques. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₃H₉FO₂. Its structure consists of a benzoic acid moiety substituted at the 2-position with a 2-fluorophenyl group. This substitution pattern leads to unique spectroscopic signatures that are critical for its identification and characterization.
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.1-8.2 | Multiplet | 8H | Aromatic protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165-175 | Carbonyl carbon (-COOH) | |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F of the fluorophenyl ring | Large coupling constant is characteristic. |
| ~115-145 | Aromatic carbons | Complex region with overlapping signals. |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -110 to -120 | Multiplet | Referenced to CFCl₃. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the aromatic rings.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3030 | C-H stretch | Aromatic |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~1220 | C-F stretch | Aryl fluoride |
| 920 (broad) | O-H bend | Carboxylic acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2'-R-phenyl)benzoic acids, a characteristic fragmentation involves the formation of an abundant fragment ion at m/z 197 through an ipso substitution where the substituent is expelled as a radical.[1]
Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Ion |
| 216 | [M]⁺ (Molecular ion) |
| 197 | [M - F]⁺ |
| 171 | [M - COOH]⁺ |
| 152 | [C₁₂H₈]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, with proton decoupling if necessary to simplify the spectrum. The spectral width should be set to cover the expected chemical shift range for aryl fluorides.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: Record the spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal before acquiring the sample spectrum.
Data Processing:
-
The instrument software will automatically perform a Fourier transform of the interferogram to generate the spectrum.
-
The software will also ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For gas chromatography-mass spectrometry (GC-MS), derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
Data Acquisition:
-
Instrument: A mass spectrometer, which could be a standalone instrument with a direct insertion probe or coupled to a chromatograph (GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Parameters: Set the appropriate mass range to be scanned (e.g., m/z 50-300). For EI, a standard electron energy of 70 eV is typically used.
Data Processing:
-
The instrument software will display the mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.
Visualizations
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
The Genesis of a Key Pharmaceutical Building Block: A Technical History of 2-(2-Fluorophenyl)benzoic Acid
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the discovery and historical development of 2-(2-fluorophenyl)benzoic acid, a pivotal scaffold in modern medicinal chemistry. While a singular, definitive "discovery" paper remains elusive in indexed scientific literature, its emergence is intrinsically linked to the advancements in biaryl synthesis and the relentless pursuit of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide will illuminate the historical synthetic routes, detail experimental protocols, and explore the evolution of its applications, providing a comprehensive resource for professionals in the field.
From Classical Couplings to Modern Scaffolds: The Synthetic Journey
The story of this compound is rooted in the foundational principles of carbon-carbon bond formation. The synthesis of its core structure, the 2-phenylbenzoic acid (or biphenyl-2-carboxylic acid) moiety, has been achievable for over a century through classic reactions.
Early Synthetic Approaches:
Historically, the synthesis of 2-arylbenzoic acids was likely first accomplished via methods such as the Ullmann condensation . This copper-catalyzed reaction, dating back to the early 20th century, involves the coupling of an aryl halide with another aromatic ring. In the context of this compound, this would have involved the reaction of a 2-halobenzoic acid with a fluorinated benzene derivative.
Another classical method, the Gomberg-Bachmann reaction , which proceeds via a diazonium salt, also provided a pathway to unsymmetrical biaryls. However, these early methods often suffered from harsh reaction conditions and low yields.
The Advent of Modern Catalysis:
The landscape of biaryl synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This highly efficient and versatile method, which couples an aryl halide with an arylboronic acid, has become the gold standard for the synthesis of this compound and its derivatives in contemporary research and industrial production. Its milder reaction conditions, higher yields, and broader functional group tolerance represent a significant leap forward from the classical methods.
Physicochemical and Pharmacokinetic Data
The introduction of the fluorine atom at the ortho-position of the phenyl ring significantly influences the physicochemical properties of the benzoic acid moiety, impacting its biological activity and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉FO₂ | - |
| Molecular Weight | 216.21 g/mol | - |
| Melting Point | 175-178 °C | Varies by source |
| pKa | ~3.0 | Estimated |
| LogP | ~3.5 | Estimated |
Key Experimental Protocols
Historical Synthesis: Ullmann Condensation (Representative Protocol)
This protocol is a representative example based on established Ullmann condensation procedures for the synthesis of 2-arylbenzoic acids.
Materials:
-
2-Chlorobenzoic acid
-
2-Fluoroiodobenzene
-
Copper powder (activated)
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-chlorobenzoic acid (1 equivalent), 2-fluoroiodobenzene (1.2 equivalents), potassium carbonate (2 equivalents), and activated copper powder (1.5 equivalents) in anhydrous DMF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to 150-160 °C and stirred vigorously for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid to a pH of approximately 2.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Modern Synthesis: Suzuki-Miyaura Coupling (Representative Protocol)
Materials:
-
2-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate
-
1,4-Dioxane and water
Procedure:
-
To a reaction vessel is added 2-bromobenzoic acid (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Palladium(II) acetate (e.g., 0.02 equivalents) and triphenylphosphine (e.g., 0.08 equivalents) are then added.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with 1M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Further purification can be achieved by recrystallization.
A Pivotal Role in Drug Discovery: Targeting Inflammation
The primary impetus for the synthesis and investigation of this compound and its analogues appears to be in the field of anti-inflammatory drug discovery. The biphenylcarboxylic acid scaffold is a known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs).
A significant breakthrough in the application of this molecule came with the discovery of its utility as a core fragment in the development of potent and selective leukotriene B4 (LTB4) receptor antagonists . LTB4 is a powerful inflammatory mediator involved in various inflammatory diseases. By blocking the LTB4 receptor, compounds containing the this compound moiety can effectively inhibit the inflammatory cascade.
Signaling Pathway and Experimental Workflow
The development of LTB4 receptor antagonists involves a logical workflow from initial synthesis to biological evaluation.
The mechanism of action of these antagonists is centered on blocking the LTB4 signaling pathway.
Conclusion
While the precise moment of its first synthesis may be nestled within the broader history of organic chemistry, the significance of this compound is undeniable. Its journey from a product of classical chemical reactions to a cornerstone of modern drug discovery highlights the dynamic interplay between synthetic innovation and therapeutic need. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and biological applications of this versatile molecule is essential for the continued development of novel and effective therapies.
An In-depth Technical Guide to 2-(2-Fluorophenyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Fluorophenyl)benzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its principal derivatives, including amides, esters, and hydrazides. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, this document illustrates the key signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Core Compound: this compound
This compound is a bifunctional molecule featuring a benzoic acid moiety linked to a 2-fluorophenyl group. The presence of the fluorine atom ortho to the biaryl bond significantly influences the molecule's properties. Fluorine's high electronegativity can affect the acidity of the carboxylic acid and introduce conformational restrictions around the central bond. These characteristics make it an attractive scaffold for the development of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 178-182 °C |
| pKa | ~4.0 |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water. |
Table 1: Physicochemical Properties of this compound
Synthesis
The synthesis of this compound can be achieved through various cross-coupling reactions. A common and effective method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Derivatives of this compound
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, primarily amides, esters, and hydrazides. These derivatives have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.
Amide Derivatives
Amide derivatives are synthesized by coupling this compound with a variety of amines. These derivatives have shown significant potential as anticancer agents.
2.1.1. Anticancer Activity
Several studies have investigated the anticancer properties of 2-(2-fluorophenyl)benzamide derivatives against various cancer cell lines. The cytotoxic activity is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-sulfamoylphenyl)-2-(2-fluorophenyl)benzamide | MCF-7 (Breast) | 5.69 | [1] |
| N-(thiazol-2-yl)-2-(2-fluorophenyl)benzamide | A549 (Lung) | 10.8 | [2] |
| 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)benzoic acid (a complex derivative) | SJSA-1 (Osteosarcoma) | 0.06 | [3][4] |
Table 2: Anticancer Activity of Selected 2-(2-Fluorophenyl)benzamide Derivatives
2.1.2. Mechanism of Action: Kinase Inhibition
A key mechanism through which these derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, certain derivatives have been shown to inhibit Casein Kinase 2 (CSNK2A), a protein kinase implicated in cell growth and proliferation.[5][6] Inhibition of CSNK2A can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Figure 1: Simplified signaling pathway showing the inhibition of CSNK2A by 2-(2-fluorophenyl)benzamide derivatives.
Ester Derivatives
Esterification of this compound with various alcohols yields ester derivatives that have been primarily investigated for their anti-inflammatory properties.
2.2.1. Anti-inflammatory Activity
The anti-inflammatory effects of these esters are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.
| Derivative | Assay | Activity | Reference |
| 2-(propan-2-yl)-5-methylphenyl 2-(2-fluorobiphenyl-4-yl)propanoate (a related structure) | Carrageenan-induced paw edema | Significant reduction in edema | [7] |
| Methyl 2-(3-benzoylphenyl)propanoate (a related structure) | In vitro COX inhibition | Potent inhibitor | [8] |
Table 3: Anti-inflammatory Activity of Selected Ester Derivatives
2.2.2. Mechanism of Action: COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) containing a 2-fluorobenzoic acid scaffold exert their effects by inhibiting the COX-2 enzyme.[9] This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.[9] By blocking this pathway, these compounds reduce inflammation and pain.
Figure 2: Mechanism of action of this compound ester derivatives as COX-2 inhibitors.
Hydrazide Derivatives
Hydrazide derivatives, formed by the reaction of this compound with hydrazine, have been explored for their antimicrobial activities.
2.3.1. Antimicrobial Activity
Hydrazones derived from fluorinated benzoic acids have demonstrated activity against various bacterial and fungal strains. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell wall.
| Derivative | Organism | MIC (µg/mL) | Reference |
| 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide | Staphylococcus aureus | 3.13 | |
| 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide | Mycobacterium tuberculosis | 3.13 | |
| 2-fluorophenyl-4,6-disubstituted[3]triazine (related structure) | Gram-positive bacteria & fungi | Significant activity | [4] |
Table 4: Antimicrobial Activity of Selected Hydrazide and Related Derivatives
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative amide derivative and for a common in vitro anticancer assay.
Synthesis of N-(4-sulfamoylphenyl)-2-(2-fluorophenyl)benzamide
This protocol describes a general procedure for the synthesis of an amide derivative of this compound.
Workflow:
Figure 3: General workflow for the synthesis of N-(4-sulfamoylphenyl)-2-(2-fluorophenyl)benzamide.
Procedure:
-
Acid Chloride Formation: A mixture of this compound (1 equivalent) and thionyl chloride (2 equivalents) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane). To this solution, sulfanilamide (1 equivalent) and pyridine (1.1 equivalents) are added.
-
Reaction: The reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up: The reaction mixture is washed with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(4-sulfamoylphenyl)-2-(2-fluorophenyl)benzamide.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives, particularly amides, esters, and hydrazides, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique properties conferred by the ortho-fluoro substituent play a crucial role in modulating the pharmacological profiles of these compounds. Further exploration of this chemical space, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds significant promise for the development of novel and effective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and drug discovery efforts in this promising area.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Theoretical studies of 2-(2-fluorophenyl)benzoic acid
An In-depth Technical Guide on the Theoretical Studies of 2-(2-Fluorophenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive theoretical framework for the study of this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific compound, this document establishes a robust analytical protocol based on methodologies applied to structurally analogous compounds, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid. This guide details the application of Density Functional Theory (DFT) for the determination of molecular geometry, vibrational frequencies, and electronic properties. Detailed computational protocols, representative data, and visualizations are provided to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of fluorinated biaryl carboxylic acids.
Introduction
This compound belongs to the class of biaryl carboxylic acids, which are prominent scaffolds in drug discovery and materials science. The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in the design of novel therapeutic agents.[1] Theoretical and computational studies are indispensable for understanding the structure-activity relationships (SAR) of such molecules at a molecular level. By employing quantum chemical methods, researchers can elucidate conformational preferences, electronic properties, and potential intermolecular interactions that govern their biological and chemical behavior.[2]
This guide focuses on the application of Density Functional Theory (DFT), a powerful and widely used computational method, to investigate the properties of this compound. We will outline the protocols for geometry optimization, vibrational analysis, frontier molecular orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential (MEP) maps. The insights gained from these theoretical studies can guide synthetic efforts and predict the molecule's potential for biological activity.
Synthesis and Experimental Protocols
While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established cross-coupling reactions, such as the Ullmann condensation.
Proposed Synthesis Protocol: Ullmann Condensation
This protocol outlines a typical procedure for the synthesis of this compound from 2-iodobenzoic acid and 2-fluoroaniline.
Materials:
-
2-Iodobenzoic acid
-
2-Fluoroaniline
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-iodobenzoic acid (1.0 eq.), 2-fluoroaniline (1.2 eq.), potassium carbonate (2.5 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing 1 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Spectral Analysis Protocol (NMR)
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-40 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), which can fully solubilize the compound.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Theoretical and Computational Methodology
All theoretical calculations are proposed to be performed using the Gaussian suite of programs. The methodology outlined below is based on successful application to closely related ortho-substituted benzoic acids.[3]
Protocol:
-
Geometry Optimization: The molecular structure of this compound will be optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface. Calculated frequencies are often scaled by an empirical factor (e.g., 0.9679) to better match experimental data.[2]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular reactivity and stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[5] This analysis provides insights into donor-acceptor interactions within the molecule.[5]
Visualization of Key Concepts
Visual diagrams are essential for understanding molecular structures and theoretical workflows.
Results and Discussion
The following sections present representative data based on theoretical calculations performed on highly similar molecules, such as 2-chlorobenzoic acid and 2-fluorobenzoic acid, at the B3LYP/6-311++G(d,p) level of theory. This data serves as a reliable estimation of the expected values for this compound.
Molecular Geometry
The optimization of the molecular structure is the first step in any theoretical analysis. The key structural parameters, including bond lengths and angles, determine the molecule's overall conformation. In biaryl systems, the dihedral angle between the two aromatic rings is of particular interest as it defines the degree of planarity and influences electronic conjugation. For this compound, steric hindrance between the ortho-substituents (the carboxylic acid group and the second phenyl ring) is expected to force the rings into a non-planar conformation.
Table 1: Representative Optimized Geometrical Parameters (Data based on calculations for 2-chlorobenzoic acid at the B3LYP/6-311++G(d,p) level of theory, serving as an analog)[6]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (ring avg.) | 1.39 | C-C-C (ring avg.) | 120.0 |
| C-C (inter-ring) | 1.49 | C2-C1-C6 | 118.5 |
| C-C (carboxyl) | 1.48 | C1-C6-C(OOH) | 122.1 |
| C=O | 1.21 | O=C-O | 123.4 |
| C-O | 1.35 | C-O-H | 105.8 |
| O-H | 0.97 | C1-C2-F (analog) | 119.0 |
Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra. The key vibrational modes for this compound include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretch, and various C-C stretching and C-H bending modes of the aromatic rings.
Table 2: Representative Theoretical Vibrational Frequencies and Assignments (Data based on calculations for 2-fluorobenzoic acid at the B3LYP/6-311++G(d,p) level of theory, serving as an analog)[7][8]
| Wavenumber (cm⁻¹, Scaled) | Assignment | Description |
| ~3570 | ν(O-H) | O-H stretching (monomer) |
| ~1745 | ν(C=O) | Carbonyl stretching |
| ~1600 | ν(C=C) | Aromatic C=C stretching |
| ~1450 | ν(C=C) | Aromatic C=C stretching |
| ~1310 | δ(O-H) | O-H in-plane bending |
| ~1250 | ν(C-F) | C-F stretching |
| ~1150 | ν(C-O) | C-O stretching |
| ~920 | γ(O-H) | O-H out-of-plane bending (dimer) |
| ~750 | γ(C-H) | C-H out-of-plane bending |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[4] For molecules in drug development, the FMOs are critical for understanding potential interactions with biological targets.
For a related benzoic acid derivative, the calculated HOMO and LUMO energy values were -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV.[6] Similar values would be anticipated for this compound, suggesting it is a relatively stable molecule. The distribution of these orbitals is also important; typically, the HOMO is localized over the more electron-rich phenyl ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). A key aspect of this analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent stabilizing charge delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor). For this compound, significant interactions would be expected, such as the delocalization of oxygen lone pairs (LP(O)) into the antibonding π* orbitals of the C=O bond and adjacent C=C bonds of the phenyl ring. These delocalizations contribute to the overall stability of the molecule.
Potential Applications and Future Research
The theoretical data derived from the computational analysis provides a strong foundation for predicting the potential applications of this compound.
-
Drug Development: The MEP and FMO analyses can be used to generate a pharmacophore model, identifying key features for molecular recognition by biological targets. Benzoic acid derivatives have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[9] The calculated properties of this compound suggest it could be a candidate for screening against various enzymes or receptors.
-
Materials Science: Fluorinated aromatic compounds are of interest for the development of advanced materials with unique electronic properties. The calculated electronic structure and polarizability can help assess its suitability for applications in organic electronics.
Future research should focus on the experimental validation of these theoretical predictions. This includes the synthesis and purification of the compound, followed by comprehensive spectral characterization (NMR, FT-IR, UV-Vis) and single-crystal X-ray diffraction to confirm the predicted molecular geometry. Furthermore, in vitro biological assays based on the insights from the theoretical study would be a critical next step in exploring its therapeutic potential.
References
- 1. ijastems.org [ijastems.org]
- 2. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBO [cup.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 2-(2-Fluorophenyl)benzoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(2-fluorophenyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound. This document details available data on its physical and chemical properties, experimental protocols for their determination, and insights into its potential biological activities based on related structures.
Core Physicochemical Properties
Quantitative data for this compound and the related compound 2-fluorobenzoic acid are summarized below. The data for 2-fluorobenzoic acid is provided for comparative purposes due to the limited availability of specific experimental values for the title compound.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 2-Fluorobenzoic Acid |
| Molecular Formula | C₁₃H₉FO₂[1] | C₇H₅FO₂[2] |
| Molecular Weight | ~220.21 g/mol [1] | 140.11 g/mol [2][3] |
| Melting Point | Data not available | 122-125 °C[2][3] |
| Boiling Point | Data not available | 114 °C (pressure not specified)[2] |
| pKa (at 25 °C) | Data not available | 3.27[2] |
| Solubility | Data not available | Slightly soluble in water[2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard laboratory procedures applicable to compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[4][5] Impurities typically depress and broaden the melting point range.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[6] The solid should be tightly packed to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute near the expected melting point. For an unknown compound, a preliminary rapid heating can be done to determine an approximate range.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[4][5]
pKa Determination (Potentiometric Titration)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. Potentiometric titration is a common and accurate method for its determination.[7][8]
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and an organic co-solvent if solubility is low.[7] The ionic strength of the solution is kept constant using an inert salt like KCl.[7]
-
Titration Setup: A calibrated pH meter with an electrode is immersed in the solution.[7] The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[9]
Solubility Determination (Shake-Flask Method)
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[10] The shake-flask method is a standard technique for determining equilibrium solubility.[11]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.[12]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[13]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).[13]
Visualizations
The following diagrams illustrate a general experimental workflow and a potential biological signaling pathway relevant to fluorinated benzoic acids.
Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound.
References
- 1. Buy this compound (EVT-336229) | 361-92-2 [evitachem.com]
- 2. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 3. 2-Fluorobenzoic acid 97 445-29-4 [sigmaaldrich.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. solubility experimental methods.pptx [slideshare.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-fluorophenyl)benzoic Acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)benzoic acid is a key structural motif found in various pharmacologically active compounds and functional materials. Its synthesis is of significant interest in the field of medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling of a 2-halobenzoic acid with (2-fluorophenyl)boronic acid. The described methodology offers a highly efficient, environmentally friendly, and robust procedure suitable for various research and development applications.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoborane (in this case, (2-fluorophenyl)boronic acid) with an organic halide (such as 2-bromobenzoic acid or 2-chlorobenzoic acid). The reaction proceeds through a catalytic cycle that typically involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially with sterically hindered substrates.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-bromobenzoic and 4-bromobenzoic acids with various arylboronic acids under aqueous, room temperature conditions, demonstrating the general applicability and efficiency of this methodology for the synthesis of biaryl carboxylic acids.[1]
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 92 |
| 4 | 4-Bromobenzoic acid | Phenylboronic acid | 4-Phenylbenzoic acid | 99 |
| 5 | 4-Bromobenzoic acid | 4-Methylphenylboronic acid | 4-(p-Tolyl)benzoic acid | 98 |
| 6 | 4-Bromobenzoic acid | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)benzoic acid | 96 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via Suzuki-Miyaura coupling. The protocol is based on a general procedure for the coupling of aryl halides containing a carboxylic acid group with arylboronic acids in an aqueous medium at room temperature.[1]
Materials
-
2-Bromobenzoic acid (or 2-chlorobenzoic acid)
-
(2-Fluorophenyl)boronic acid
-
Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂] or Palladium(II) acetate)
-
Ligand (if required, e.g., triphenylphosphine, RuPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Solvent (e.g., Distilled water, Toluene, Dioxane)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Reaction Setup and Procedure
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine 2-bromobenzoic acid (1.0 mmol, 1.0 equiv.), (2-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and the palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%).
-
Solvent Addition: Add distilled water (5.0 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Initial Product Isolation: Upon completion of the reaction, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[1]
-
Purification from Homocoupled Byproduct: To remove any homocoupled byproduct from the boronic acid, dissolve the crude precipitate in boiling water (approximately 100 mL for every 1.0 mmol of starting halide) for 10 minutes. Filter the hot solution immediately under vacuum.[1]
-
Acidification and Final Product Isolation: Cool the filtrate and acidify to a pH of 3-4 with 1 M hydrochloric acid while stirring. A white precipitate of this compound will form. Continue stirring for 30 minutes to ensure complete precipitation.[1]
-
Washing and Drying: Filter the white precipitate and wash with distilled water. To remove residual water, dissolve the solid in ethyl acetate and dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Final Product: Filter the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the pure this compound as a white solid. The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 2-(2-Fluorophenyl)benzoic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(2-fluorophenyl)benzoic acid represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent anti-inflammatory properties. The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, which in turn can enhance its therapeutic efficacy. These compounds are structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs) and primarily exert their mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The principal mechanism of action for the anti-inflammatory effects of this compound derivatives is the inhibition of the COX enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[1]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1]
By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby mitigating the inflammatory response. The non-selective inhibition of both COX-1 and COX-2 can lead to common NSAID-related side effects, such as gastrointestinal irritation.[1] Therefore, the development of selective COX-2 inhibitors is a key area of research to minimize these adverse effects.
Signaling Pathway: Prostaglandin Biosynthesis
References
Application Notes: 2-(2-fluorophenyl)benzoic Acid as a Building Block for Novel Anti-inflammatory Agents
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, inflammation, and fever.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation.[3][4][5] The development of novel NSAIDs with improved efficacy and reduced side effects, such as gastrointestinal issues, remains a significant goal in medicinal chemistry.[2]
The 2-phenylbenzoic acid scaffold, particularly with fluorine substitution, represents a promising starting point for the design of new anti-inflammatory agents. The fluorine atom can enhance metabolic stability and binding affinity. This document provides detailed protocols and data related to the use of 2-(2-fluorophenyl)benzoic acid and its analogs as building blocks for synthesizing and evaluating potential anti-inflammatory drugs, using the well-established veterinary NSAID Flunixin as a guiding example.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of agents derived from this scaffold are primarily achieved by blocking the action of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs).[3][4] While COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[5][6] The inhibition of prostaglandin synthesis leads to the reduction of inflammation, pain, and fever.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)benzoic Acid Derivatives
This protocol outlines a general method for the synthesis of N-aryl benzoic acid derivatives, analogous to a reported solvent-free synthesis of Flunixin.[7][8] This reaction involves the coupling of a 2-chlorobenzoic acid derivative with a substituted aniline.
Materials and Reagents
| Reagent | Purpose |
|---|---|
| 2-Chloro-benzoic acid derivative | Starting material |
| Substituted aniline derivative | Starting material |
| Boric Acid (H₃BO₃) | Catalyst |
| Ethanol (EtOH) | Solvent for salt formation |
| Meglumine | For preparing water-soluble salt |
| Standard laboratory glassware | Reaction vessel, condenser, etc. |
| Heating mantle/oil bath | For temperature control |
Procedure:
-
Combine the substituted aniline (2 mmol) and the 2-chlorobenzoic acid derivative (1 mmol) in a round-bottom flask.
-
Add boric acid (e.g., 20-30 mol%) as a catalyst.[7]
-
Heat the reaction mixture under solvent-free conditions to 120 °C with stirring.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Perform a standard aqueous workup to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Optional (Salt Formation for Solubility): To prepare a water-soluble salt, dissolve the purified product (1 mmol) and meglumine (1 mmol) in ethanol and reflux.[7] Evaporate the solvent to obtain the meglumine salt.
Protocol 2: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[9][10][11]
Materials and Reagents
| Reagent/Equipment | Purpose |
|---|---|
| Wistar rats (150-200 g) | Animal model |
| Test compound | Drug being evaluated |
| Diclofenac/Ibuprofen | Standard reference drug |
| 1% Carrageenan solution in saline | Inflammatory agent (phlogogen) |
| Plethysmometer | To measure paw volume |
| Oral gavage needles | For drug administration |
Procedure:
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the rats into groups (e.g., control, standard drug, and test compound groups at various doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
Quantitative data from pharmacokinetic and pharmacodynamic studies are crucial for evaluating new chemical entities. Data should be presented in clear, concise tables.
Table 1: Pharmacokinetic Parameters of Flunixin in Dairy Goats (2.2 mg/kg Dose) [4]
| Parameter | Intravenous (i.v.) | Intramuscular (i.m.) | Oral (p.o.) |
|---|---|---|---|
| Elimination Half-life (t½) | 3.6 h | 3.4 h | 4.3 h |
| Bioavailability (F) | 100% | 79% | 58% |
| Volume of Distribution (Vdss) | 0.35 L/kg | - | - |
| Clearance (CL) | 110 mL/h/kg | - | - |
Table 2: Comparative In Vitro COX Inhibition Data for Selected Compounds
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib | >50 | 0.052 - 1.33 | >37 - >961 |
| Compound 4b (Dihydropyrazole) [12] | 48.05 | 0.35 | 137.3 |
| Compound 14 (Flufenamate Conjugate) [13] | 26.0 | 5.0 | 5.2 |
| Compound 16 (Flufenamate Conjugate) [13] | 17.6 | 3.0 | 5.86 |
| G4 (Azo-derivative) [14] | 9.85 | 2.47 | 3.99 |
Table 3: Example Data from Carrageenan-Induced Paw Edema Assay [10]
| Treatment (100 mg/kg) | % Inhibition of Edema (at 3 hours) |
|---|---|
| Ibuprofen (Standard) | 70.65% |
| Compound 4f | 64.13% |
| Compound 4g | 67.39% |
| Compound 4k | 66.30% |
This compound and related structures are valuable scaffolds for the development of novel anti-inflammatory agents. By leveraging established synthetic methodologies and robust evaluation protocols, researchers can efficiently synthesize and test new derivatives. The goal is to identify lead compounds that exhibit potent inhibition of inflammatory pathways, particularly COX-2, while minimizing the side effects associated with COX-1 inhibition, ultimately leading to safer and more effective treatments for inflammatory conditions.
References
- 1. Flunixin | C14H11F3N2O2 | CID 38081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for the Synthesis of Cholinesterase Inhibitors from 2-(2-Fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of potential cholinesterase inhibitors derived from 2-(2-fluorophenyl)benzoic acid. This class of compounds holds promise for the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.
Introduction
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning. The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes. The this compound scaffold presents a unique structural motif for the design of novel cholinesterase inhibitors. This document outlines a proposed synthetic route to generate a library of N-aryl/alkyl benzamides from this compound and the subsequent evaluation of their inhibitory activity against cholinesterases.
Data Presentation
The following table summarizes the cholinesterase inhibitory activity of various benzamide and benzoic acid derivatives reported in the literature. This data provides a comparative landscape for newly synthesized compounds based on the this compound scaffold.
| Compound ID | Structure/Description | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| B4 | Benzamide derivative | AChE | 15.42 | - | [1] |
| N4 | Nicotinamide derivative | AChE | 12.14 | - | [1] |
| C4 | Cinnamamide derivative | AChE | 10.67 | - | [1] |
| B4 | Benzamide derivative | BChE | 32.74 - 66.68 | - | [1] |
| 6c | Tetrahydroisoquinolynyl-benzoic acid derivative | AChE | - | 33.00 ± 0.29 | [2] |
| 6e | Tetrahydroisoquinolynyl-benzoic acid derivative | AChE | - | 18.78 ± 0.09 | [2] |
| 6f | Tetrahydroisoquinolynyl-benzoic acid derivative | AChE | - | 13.62 ± 0.21 | [2] |
| 3-Chloro-benzoic acid | - | AChE | 0.44 mM (IC50) | - | [3] |
| 2-hydroxybenzoic acid | - | AChE | 0.93 mM (IC50) | - | [3] |
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for analogous compounds. Researchers should optimize these conditions for the specific substrates and desired products.
Protocol 1: Synthesis of N-Aryl/Alkyl-2-(2-fluorophenyl)benzamides
This protocol describes a general two-step procedure for the synthesis of amide derivatives of this compound.
Step 1: Synthesis of 2-(2-fluorophenyl)benzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(2-fluorophenyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) and cool the mixture to 0 °C.
-
Add a solution of the crude 2-(2-fluorophenyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl/alkyl-2-(2-fluorophenyl)benzamide.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the inhibitory potency of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of phosphate buffer (pH 8.0), and 25 µL of AChE or BChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of target compounds.
Experimental Workflow for Synthesis and Evaluation
Caption: Overall experimental workflow.
Mechanism of Cholinesterase Inhibition
Caption: Cholinesterase inhibition mechanism.
References
- 1. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesis of 2-(2-Fluorophenyl)benzoic Acid via Suzuki-Miyaura Coupling: An Experimental Protocol
Introduction
2-(2-Fluorophenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for the formation of the pivotal carbon-carbon bond in such molecules. This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds under mild conditions. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and 2-fluorophenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
2-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of toluene.
-
Reaction Mixture Assembly: Add the catalyst solution to the round-bottom flask containing the reactants. To this, add a solvent mixture of toluene, ethanol, and degassed water (e.g., in a 4:1:1 ratio) to achieve a concentration of approximately 0.2 M with respect to 2-bromobenzoic acid.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Data Presentation
The following table summarizes the typical quantitative data for the Suzuki-Miyaura coupling synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Bromobenzoic acid | 1.0 equiv |
| 2-Fluorophenylboronic acid | 1.1 - 1.5 equiv |
| Reagents | |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ (2-10 mol%) |
| Base | K₂CO₃ (2.0 - 3.0 equiv) |
| Reaction Conditions | |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 h |
| Product | |
| Yield | 75 - 95% |
| Purity (by HPLC) | >98% |
| Melting Point | 122-125 °C[1] |
Mandatory Visualizations
References
Application Note & Protocol: Purification of 2-(2-fluorophenyl)benzoic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 2-(2-fluorophenyl)benzoic acid, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol covers solvent screening, the main recrystallization procedure, and methods for troubleshooting. While specific solubility data for this compound is not extensively published, this guide establishes a robust methodology based on the principles of recrystallization for analogous aromatic carboxylic acids. Illustrative data is provided to demonstrate expected outcomes in terms of purity enhancement and yield.
Introduction
This compound is a biaryl carboxylic acid derivative whose structural motif is important in the development of various therapeutic agents. The purity of such intermediates is critical, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.
Recrystallization is a fundamental and powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] Upon slow cooling of the saturated solution, the target compound's solubility decreases, leading to the formation of a crystalline lattice that excludes impurity molecules, which remain dissolved in the solvent (mother liquor).
This protocol outlines a systematic approach to selecting an appropriate solvent and purifying this compound to a high degree of purity.
Experimental Protocols
2.1. Materials and Equipment
-
Materials:
-
Crude this compound
-
Reagent-grade solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexanes, Deionized Water)
-
Activated Carbon (decolorizing grade, optional)
-
Celpure® or filter aid (optional)
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (for volatile solvents)
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass funnel
-
Vacuum source
-
Drying oven or desiccator
-
Melting point apparatus
-
HPLC system for purity analysis
-
2.2. Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room or ice-bath temperatures.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add ~0.5 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
-
Observe the solubility at room temperature by agitating the mixture. Note if the solid is soluble, sparingly soluble, or insoluble.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate, adding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
If no single solvent is ideal, test mixed solvent systems (e.g., Ethanol/Water, Acetone/Hexanes).[3] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
2.3. Protocol 2: Bulk Recrystallization
This protocol is based on using a mixed ethanol/water system, which is commonly effective for aromatic carboxylic acids.[1][4]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol (e.g., 20-25 mL) and begin heating the mixture with stirring on a hot plate. Continue to add ethanol in small portions until the solid is fully dissolved at a near-boiling temperature.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated carbon. Reheat the solution to boiling for 5-10 minutes to allow the carbon to adsorb colored impurities.
-
Hot Filtration: To remove insoluble impurities or activated carbon, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a preheated glass funnel with fluted filter paper. Filter the hot solution quickly to prevent premature crystallization in the funnel.
-
Crystallization: Add warm deionized water dropwise to the hot ethanolic filtrate with continuous stirring until the solution becomes faintly and persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30-45 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Break the vacuum and wash the filter cake with a small amount of ice-cold ethanol/water mixture to rinse away any remaining mother liquor. Reapply the vacuum to pull the wash solvent through.
-
Drying: Dry the crystals on the filter by pulling air through them for 15-20 minutes. Transfer the solid to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Data Presentation
Disclaimer: The quantitative data presented in these tables are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results will vary depending on the initial purity of the material and the specific experimental conditions employed.
Table 1: Illustrative Solvent Screening Results
| Solvent System | Solubility (Cold, ~20°C) | Solubility (Hot, ~B.P.) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor / Slow | Poor |
| Hexanes | Insoluble | Insoluble | None | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Good | Potential |
| Ethyl Acetate | Soluble | Very Soluble | Poor / Oiling Out | Poor |
| Ethanol | Soluble | Very Soluble | Poor | Good co-solvent |
| Ethanol/Water | Sparingly Soluble | Very Soluble | Excellent, Crystalline | Optimal |
| Acetone/Hexanes | Sparingly Soluble | Very Soluble | Good, Crystalline | Good Alternative |
Table 2: Typical Purification Results
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to tan powder | White crystalline solid |
| Purity (by HPLC) | ~96% | >99.5% |
| Melting Point | 138-142°C | 144-146°C |
| Recovery Yield | N/A | 80-90% (typical) |
Visualization
The following diagram illustrates the logical workflow of the bulk recrystallization protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling a supersaturated solution too quickly or the presence of impurities that depress the melting point below the solution temperature. To resolve, reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool much more slowly.
-
No Crystal Formation: If crystals do not form after cooling, the solution may be too dilute. Reheat the solution to evaporate some solvent and increase the concentration. Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[5]
-
Low Recovery: This can result from using too much solvent during dissolution, not cooling the solution sufficiently, or washing the final crystals with solvent that is not ice-cold.[4] Ensure a minimal amount of hot solvent is used for dissolution and that wash steps are performed quickly with ice-cold solvent.
References
High-performance liquid chromatography (HPLC) analysis of 2-(2-fluorophenyl)benzoic acid
Application Note: HPLC Analysis of 2-(2-Fluorophenyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a fluorinated aromatic carboxylic acid, a class of molecules significant in medicinal chemistry and as intermediates in organic synthesis. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen necessitates precise analytical methods for purity assessment and quantification.[1][2][3] The described reversed-phase HPLC method is designed for accuracy, precision, and high throughput.
Introduction and Chromatographic Principles
This compound is a hydrophobic, acidic compound well-suited for reversed-phase HPLC analysis. The key to a successful separation is controlling the ionization state of the carboxylic acid group. The pKa of the structurally similar 2-fluorobenzoic acid is approximately 3.27.[4][5] To ensure consistent retention and sharp peak shapes, the mobile phase pH must be maintained at least one to two units below the analyte's pKa.[6] This suppresses the ionization of the carboxylic acid, rendering the molecule more non-polar and enhancing its retention on a C18 stationary phase. UV detection at 254 nm is effective, as this wavelength is commonly used for aromatic compounds and is specified in pharmacopeial methods for the related compound, flurbiprofen.[3][7][8]
Experimental Protocol
This section details the materials, instrumentation, and procedures for the analysis.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Acidifier: Formic Acid (LC-MS Grade)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Mode | Isocratic |
| Composition | 40% A : 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Data Presentation
The performance of the HPLC method should be validated by assessing its system suitability and linearity.
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly. A standard solution (e.g., 25 µg/mL) is injected multiple times (n=6) and the parameters are evaluated against the acceptance criteria.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Retention Time (RSD) | ≤ 1.0% | 0.2% |
| Peak Area (RSD) | ≤ 2.0% | 0.5% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 7500 |
Linearity
The linearity of the method is established by plotting the peak area response versus the concentration of the calibration standards.
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 25,150 |
| 5 | 126,200 |
| 10 | 253,500 |
| 25 | 630,100 |
| 50 | 1,255,800 |
| 100 | 2,510,500 |
| Correlation (R²) | ≥ 0.999 |
Visualized Workflows and Pathways
Diagrams created using Graphviz help to visualize the experimental process and the analyte's biological context.
Caption: HPLC analysis workflow for this compound.
Caption: Inhibition of the Prostaglandin synthesis pathway by NSAIDs.
Conclusion
The HPLC method detailed in this application note is suitable for the reliable determination of this compound. The use of a C18 column with an acidified acetonitrile/water mobile phase provides excellent peak shape and resolution. This protocol can be readily implemented in quality control and research laboratories for routine analysis, impurity profiling, or stability testing of this compound and structurally related molecules.
References
- 1. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-336229) | 361-92-2 [evitachem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Application Note: Characterization of 2-(2-fluorophenyl)benzoic acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-fluorophenyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of this compound and its potential impurities. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.[1][2] This application note provides a detailed protocol for the characterization of this compound using GC-MS following derivatization.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram:
Caption: Workflow for the GC-MS analysis of this compound.
Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Solvent: Pyridine or other suitable aprotic solvent (anhydrous)
-
Internal Standard (IS): (Optional, for quantitative analysis) e.g., deuterated analog or a structurally similar compound not present in the sample.
-
Vials: 2 mL glass vials with PTFE-lined caps
-
Heating block or oven
2. Sample Preparation and Derivatization
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL vial.
-
Add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[1]
-
If using an internal standard, add the appropriate volume of the IS solution at this stage.
-
Securely cap the vial and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) ester.[1]
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
3. GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium, constant flow of 1.2 mL/min[1] |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1)[1] |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)[1] |
| Mass Spectrometer | |
| MS Transfer Line | 280 °C[1] |
| Ion Source Temp. | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | 40-500 m/z[1] |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by preparing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
Table 1: Representative Quantitative Data
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 15.8 | 271 | 286 | 197 |
| Internal Standard | 14.2 | Varies | Varies | Varies |
Mass Spectral Fragmentation
The electron ionization mass spectrum of the TMS derivative of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation of benzoic acid derivatives typically involves the loss of the hydroxyl group and the carboxyl group.[3][4] For 2-(2-R-phenyl)benzoic acids, a significant fragment ion at m/z 197 can be formed by the expulsion of the substituent on the second phenyl ring.[5]
Expected Fragmentation of this compound-TMS derivative:
-
m/z 286 (M+) : Molecular ion of the TMS-derivatized molecule.
-
m/z 271 (M-15) : Loss of a methyl group from the TMS moiety.
-
m/z 197 : A key fragment resulting from an ipso substitution, expelling the fluorine radical and the TMS group.[5]
-
m/z 181 : Further fragmentation of the m/z 197 ion.
-
m/z 73 : Characteristic ion of the trimethylsilyl group [-Si(CH3)3]+.
Logical Relationships in Data Analysis
The relationship between the experimental steps and the resulting data is crucial for a comprehensive analysis.
Caption: Logical flow from experiment to data interpretation.
This application note provides a comprehensive and detailed protocol for the characterization of this compound by GC-MS. The described method, involving a straightforward derivatization step, allows for the reliable identification and quantification of the target analyte. The provided instrumental conditions and expected fragmentation patterns can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important pharmaceutical intermediate. The workflow and logical diagrams further clarify the experimental and data analysis processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
Derivatization of 2-(2-fluorophenyl)benzoic acid for analytical purposes
Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(2-Fluorphenyl)benzoesäure für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
2-(2-Fluorphenyl)benzoesäure, allgemein bekannt als Flurbiprofen, ist ein nichtsteroidales Antirheumatikum (NSAR) aus der Gruppe der Phenylalkansäuren. Es wird zur Behandlung von Schmerzen und Entzündungen eingesetzt. Für pharmakokinetische Studien, die Überwachung von Medikamentenspiegeln und Metaboliten in biologischen Matrices sowie für die Qualitätskontrolle in pharmazeutischen Formulierungen sind genaue und empfindliche Analysemethoden unerlässlich. Die Carbonsäuregruppe in der Molekülstruktur von Flurbiprofen macht es für verschiedene analytische Techniken zugänglich, erfordert jedoch für die Gaschromatographie (GC) eine Derivatisierung, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern. Die Flüssigchromatographie-Massenspektrometrie (LC-MS) kann die Säure oft direkt analysieren.
Diese Application Note beschreibt Protokolle für die Analyse von 2-(2-Fluorphenyl)benzoesäure mittels LC-MS/MS und GC-MS, einschließlich detaillierter Derivatisierungsverfahren für die GC-Analyse.
Analytische Methoden
Für die quantitative Bestimmung von 2-(2-Fluorphenyl)benzoesäure sind sowohl die LC-MS/MS als auch die GC-MS geeignete Techniken. Die Wahl der Methode hängt von der verfügbaren Ausrüstung, der Probenmatrix und den spezifischen Anforderungen der Analyse ab.
-
LC-MS/MS: Diese Methode ist sehr empfindlich und spezifisch und erfordert in der Regel keine Derivatisierung der Carbonsäure. Die Analyse erfolgt direkt aus der Probenlösung nach entsprechender Probenvorbereitung.
-
GC-MS: Diese Technik erfordert die Umwandlung der polaren Carbonsäuregruppe in einen flüchtigeren und thermisch stabileren Ester oder Silylderivat. Gängige Derivatisierungsreagenzien sind Silylierungsmittel wie BSTFA oder Alkylierungsmittel zur Bildung von Estern.[1][2][3][4]
Quantitative Datenübersicht
Die folgende Tabelle fasst die quantitativen Daten einer validierten LC-MS/MS-Methode zur Bestimmung von Flurbiprofen in menschlichem Plasma zusammen.[5][6]
| Parameter | Flurbiprofen | 4'-Hydroxyflurbiprofen (Metabolit) |
| Analytische Methode | HPLC-MS/MS | HPLC-MS/MS |
| Kalibrierbereich | 0.01 - 10 µg/ml | 0.01 - 1 µg/ml |
| Untere Quantifizierungsgrenze (LLOQ) | 0.01 µg/ml | 0.01 µg/ml |
| Probenmatrix | Menschliches Plasma | Menschliches Plasma |
| Interne Norm | Probenecid | Probenecid |
Experimentelle Protokolle
Protokoll 1: LC-MS/MS-Analyse von 2-(2-Fluorphenyl)benzoesäure in Humanplasma
Dieses Protokoll beschreibt eine schnelle und empfindliche HPLC-MS/MS-Methode zur simultanen Bestimmung von Flurbiprofen und seinem Hauptmetaboliten 4'-Hydroxyflurbiprofen in Humanplasma.[5][6][7]
1. Probenvorbereitung (Flüssig-Flüssig-Extraktion)
-
100 µl Humanplasma in ein Mikrozentrifugenröhrchen geben.
-
Den internen Standard (Probenecid) zugeben.
-
Mit Methyl-tert-butylether extrahieren.
-
Mischen (Vortex) und zentrifugieren.
-
Die organische Phase abtrennen und unter einem leichten Stickstoffstrom zur Trockne eindampfen.
-
Den Rückstand in der mobilen Phase rekonstituieren.
2. Chromatographische Bedingungen
-
Säule: Reversed-Phase Luna C18 (2.0 mm × 50 mm, 5 µm Partikel)[5][6]
-
Mobile Phase: 10 mM Ammoniumformiatpuffer (pH 3.5) - Methanol (15:85, v/v)[5][6]
-
Injektionsvolumen: Angepasst an das System
-
Retentionszeiten: Flurbiprofen (~1.1 min), 4'-OH-Flurbiprofen (~0.8 min), IS (~0.9 min)[5][6]
3. Massenspektrometrische Detektion
-
Ionisationsmodus: Elektrospray-Ionisation (ESI) im negativen Ionenmodus[5][6]
-
Übergänge (Precursor → Produkt): Für Flurbiprofen m/z 243.2 → 199.2[7]
-
Weitere MS-Parameter (z. B. Kollisionsenergie) müssen für das spezifische Gerät optimiert werden.
Protokoll 2: GC-MS-Analyse nach Derivatisierung
Da Carbonsäuren wie 2-(2-Fluorphenyl)benzoesäure für die GC-Analyse derivatisiert werden müssen, werden hier zwei allgemeine Protokolle für die Silylierung und Veresterung vorgestellt.
Option A: Silylierung mit BSTFA
Dieses Verfahren wandelt die Carbonsäure in einen Trimethylsilylester (TMS-Ester) um.[4]
-
Eine geeignete Menge des getrockneten Extrakts von 2-(2-Fluorphenyl)benzoesäure in ein Reaktionsgefäß geben.
-
Lösungsmittel (z. B. Pyridin oder Acetonitril) zugeben, um den Analyten zu lösen.
-
Ein Silylierungsreagenz wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), im Überschuss zugeben.[4]
-
Das Reaktionsgefäß verschließen und für 30-60 Minuten bei 60-75 °C erhitzen, um die Reaktion zu vervollständigen.
-
Die Probe abkühlen lassen und direkt in den GC-MS injizieren.
Option B: Veresterung zu Methylester
Dieses Verfahren wandelt die Carbonsäure durch Reaktion mit einem Alkohol in Gegenwart eines sauren Katalysators in einen Ester um.[8][9]
-
Eine geeignete Menge der 2-(2-Fluorphenyl)benzoesäure in einem Reaktionsgefäß mit einem Überschuss an Methanol versetzen.
-
Eine katalytische Menge einer starken Säure (z. B. konzentrierte Schwefelsäure oder BF3-Methanol) vorsichtig zugeben.[8]
-
Die Mischung für 45-60 Minuten unter Rückfluss erhitzen.[8]
-
Die Reaktionsmischung abkühlen lassen und mit Wasser verdünnen.
-
Den gebildeten Methylester mit einem unpolaren Lösungsmittel (z. B. Dichlormethan oder Diethylether) extrahieren.
-
Die organische Phase mit einer schwachen Base (z. B. Natriumbicarbonatlösung) waschen, um überschüssige Säure zu entfernen, und anschließend mit Wasser waschen.[8]
-
Die organische Phase über einem Trockenmittel (z. B. wasserfreiem Magnesiumsulfat) trocknen.
-
Das Lösungsmittel abdampfen und den Rückstand in einem für die GC-Analyse geeigneten Lösungsmittel aufnehmen.
GC-MS Bedingungen (Beispiel)
-
Säule: DB-5MS oder ähnliche unpolare Kapillarsäule
-
Trägergas: Helium
-
Injektor-Temperatur: 250-280 °C
-
Ofentemperaturprogramm: Optimiert für die Trennung des Derivats von anderen Komponenten (z. B. Start bei 100 °C, dann Rampe mit 10-25 °C/min auf 280-300 °C)[10]
-
MS-Detektion: Elektronenstoßionisation (EI) bei 70 eV, Scan-Modus zur Identifizierung oder Selected Ion Monitoring (SIM) zur Quantifizierung.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Analyse von 2-(2-Fluorphenyl)benzoesäure.
Abbildung 2: Veresterungsreaktion von 2-(2-Fluorphenyl)benzoesäure mit Methanol.
Abbildung 3: Silylierungsreaktion von 2-(2-Fluorphenyl)benzoesäure mit BSTFA.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 2-(2-fluorophenyl)benzoic acid, a key intermediate in the development of various pharmaceuticals and functional materials. The presented methodology is based on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, which is well-suited for industrial-scale production due to its high efficiency and tolerance of various functional groups.
Introduction
This compound is an aromatic carboxylic acid with the molecular formula C₁₃H₉FO₂.[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical and biological properties, making it a valuable building block in medicinal chemistry.[1][2] Its synthesis is often a critical step in the manufacturing of more complex active pharmaceutical ingredients. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds like this compound.[3][4]
Reaction Principle
The synthesis of this compound is achieved via a Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 2-fluorophenylboronic acid in the presence of a suitable base and phosphine ligand. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4]
Data Presentation
The following table summarizes the typical quantitative data for the scale-up synthesis of this compound via Suzuki-Miyaura coupling. The data is compiled from analogous reactions and represents expected outcomes under optimized conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromobenzoic acid | 1.0 equivalent | |
| 2-Fluorophenylboronic acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |
| Catalyst System | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.1 mol% | Catalyst loading can be optimized for cost-effectiveness at scale. |
| Buchwald Ligand (e.g., SPhos) | 0.02 - 0.2 mol% | Bulky, electron-rich phosphine ligands are crucial for high yields with sterically hindered substrates. |
| Reaction Conditions | ||
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents |
| Solvent | Toluene/Water or Dioxane/Water | A biphasic solvent system is commonly used. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the specific catalyst system and solvents used. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by HPLC or TLC. |
| Yield and Purity | ||
| Isolated Yield | 85 - 95% | This is a typical range for optimized Suzuki couplings. |
| Purity (after recrystallization) | >99% (by HPLC) | Recrystallization is an effective method for purifying the final product.[5] |
Experimental Protocols
This section provides a detailed protocol for the scale-up synthesis of this compound in a laboratory or pilot plant setting.
Materials and Reagents
-
2-Bromobenzoic acid (98%+)
-
2-Fluorophenylboronic acid (97%+)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1 M Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Equipment
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Separatory funnel (appropriately sized for the reaction scale)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Recrystallization vessel
-
Drying oven
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis of this compound.
Procedure
-
Reaction Setup:
-
To a dry, inerted jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-bromobenzoic acid (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 L of toluene and 2 L of water per mole of 2-bromobenzoic acid).
-
Degas the reaction mixture by bubbling nitrogen through the solvent for at least 30 minutes.
-
-
Catalyst Addition and Reaction:
-
In a separate flask, pre-mix palladium(II) acetate (0.05 mol%) and SPhos (0.1 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the reactor under a nitrogen atmosphere.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or HPLC until the 2-bromobenzoic acid is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The product will precipitate out of the aqueous phase.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine all organic layers and wash with water and then with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.[5]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Fluorophenyl)benzoic Acid
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(2-fluorophenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[1][2] In this specific synthesis, the typical reactants are 2-halobenzoic acid (such as 2-bromobenzoic acid or 2-chlorobenzoic acid) and 2-fluorophenylboronic acid.
Q2: Why is the Suzuki-Miyaura coupling favored for this synthesis?
A2: The Suzuki-Miyaura coupling is favored due to its numerous advantages, including:
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, which helps to preserve sensitive functional groups on the molecules.[1]
-
High Functional Group Tolerance: It is compatible with a wide variety of functional groups, reducing the need for protecting groups.
-
Commercial Availability of Reagents: The starting materials, such as boronic acids and aryl halides, are readily available from commercial suppliers.
-
Lower Toxicity: The boron-containing reagents used in Suzuki coupling are generally less toxic than the organotin compounds used in Stille coupling, for example.[1]
Q3: What are the key components of a typical Suzuki-Miyaura reaction for this synthesis?
A3: A typical Suzuki-Miyaura reaction for this synthesis includes the following components:
-
Aryl Halide: 2-bromobenzoic acid or 2-chlorobenzoic acid.
-
Organoboron Reagent: 2-fluorophenylboronic acid.
-
Palladium Catalyst: A source of palladium(0), often introduced as a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a preformed complex.[3]
-
Ligand: A phosphine ligand, such as SPhos or RuPhos, is often used to stabilize the palladium catalyst and facilitate the reaction, especially with sterically hindered substrates.[3][4]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step.[3][5]
-
Solvent: A suitable solvent system, which can be a single organic solvent like toluene or a biphasic mixture of an organic solvent and water.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed. | • Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent catalyst oxidation.[3]• Use fresh, high-quality palladium precatalyst and ligands.• Consider using a pre-activated palladium catalyst. |
| Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is slow or incomplete. | • Ensure the base is of high purity and added in the correct stoichiometry. The base is crucial for the activation of the boronic acid.[6]• The choice of base can be critical; potassium phosphate is often effective for challenging couplings.[3]• The presence of water can sometimes facilitate the transmetalation step. | |
| Protodeboronation of the Boronic Acid: The boronic acid can be cleaved by acidic protons in the reaction mixture, leading to the formation of fluorobenzene instead of the desired product. | • Use anhydrous solvents and reagents to minimize sources of protons.• Choose a non-protic solvent if possible.• Some boronic acids are more prone to protodeboronation, especially those with certain heteroatoms.[7] | |
| Formation of Significant Side Products | Homocoupling of the Boronic Acid: Two molecules of the 2-fluorophenylboronic acid can couple to form 2,2'-difluorobiphenyl. | • This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[7] Thoroughly degas the reaction mixture before adding the catalyst.[3]• Ensure the reaction is run under a strictly inert atmosphere. |
| Dehalogenation of the Aryl Halide: The 2-halobenzoic acid can be reduced to benzoic acid. | • This can occur if there are sources of hydride in the reaction mixture, sometimes from the solvent or base.[7]• Ensure high-purity solvents and reagents are used. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: The reaction may not have gone to completion. | • Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3]• If the reaction has stalled, consider adding more catalyst or ligand. |
| Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by chromatography challenging. | • Recrystallization can be an effective method for purifying the final product. A mixed solvent system, such as ethanol/water, may be suitable.[8]• Acid-base extraction can be used to separate the acidic product from neutral impurities. After the reaction, acidifying the mixture will protonate the carboxylic acid, which can then be extracted into an organic solvent.[3] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 2-Fluorophenylboronic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Anhydrous potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equivalent), 2-fluorophenylboronic acid (1.2-1.5 equivalents), and anhydrous potassium phosphate (2.0-3.0 equivalents).[3]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.01-0.05 equivalents) and RuPhos (0.02-0.10 equivalents) in a small amount of anhydrous toluene.[3] Add this solution to the reaction flask via syringe.
-
Solvent Addition and Degassing: Add enough anhydrous toluene to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the 2-bromobenzoic acid). Degas the reaction mixture by bubbling the inert gas through the solvent for an additional 15-20 minutes.[3]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 1 M HCl to acidify the mixture to a pH of 2-3.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times). Combine the organic layers.[3]
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by flash column chromatography.[8]
Visualizing the Process
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 2-(2-fluorophenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-fluorophenyl)benzoic acid. The following information addresses common side reactions and offers guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and versatile methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Ullmann condensation. The Suzuki-Miyaura coupling typically involves the reaction of a 2-halobenzoic acid (commonly 2-bromobenzoic acid) with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The Ullmann condensation is a copper-catalyzed reaction, often between a 2-halobenzoic acid and 2-fluoroaniline, which may require harsher reaction conditions.
Q2: I am observing significant amounts of a biphenyl byproduct derived from the boronic acid in my Suzuki-Miyaura coupling. What is this side reaction and how can I minimize it?
A2: This side reaction is known as homocoupling , where the 2-fluorophenylboronic acid reacts with itself to form 2,2'-difluorobiphenyl. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used, which can facilitate the homocoupling during its reduction to the active Pd(0) species.[1][2] To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can also reduce the likelihood of homocoupling.[1]
Q3: My Suzuki-Miyaura coupling is resulting in a significant amount of benzoic acid, where the halogen on my starting material has been replaced by a hydrogen atom. What is causing this?
A3: This side reaction is called dehalogenation . It occurs when the aryl halide starting material is reduced. The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[3] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product. To mitigate this, consider using a milder base, ensuring anhydrous conditions, and selecting a bulky, electron-rich phosphine ligand for the palladium catalyst.
Q4: I am experiencing low yields in my Suzuki-Miyaura coupling and suspect my boronic acid is degrading. What is a likely cause?
A4: A common side reaction that leads to the degradation of the boronic acid is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often facilitated by basic conditions and elevated temperatures. Electron-deficient heteroaromatic boronic acids are particularly susceptible. To minimize protodeboronation, you can try lowering the reaction temperature, using a milder base (e.g., K₃PO₄ or Cs₂CO₃), or converting the boronic acid to a more stable boronic ester, such as a pinacol ester.
Q5: My Ullmann condensation is not proceeding to completion, and I am recovering a significant amount of starting material. What are the potential issues?
A5: Low conversion in an Ullmann condensation can be due to several factors. The copper catalyst may be inactive; using fresh, high-purity copper(I) iodide (CuI) is recommended. The reaction temperature might be too low, as traditional Ullmann reactions often require high temperatures (>200°C), although modern protocols with ligands can proceed at lower temperatures (60-140°C).[4] The choice of solvent and base is also critical; screening different combinations of polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃, K₃PO₄) can improve yields.[4] Finally, the reactivity of the aryl halide is important, with the general trend being I > Br > Cl. If you are using an aryl chloride, a higher temperature and a more active catalyst system may be required.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature.- Ensure efficient stirring.- Use a more active palladium catalyst or ligand. |
| Protodeboronation of 2-fluorophenylboronic acid. | - Lower the reaction temperature.- Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Use the boronic acid as its pinacol ester derivative. | |
| Presence of 2,2'-Difluorobiphenyl (Homocoupling Product) | Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen).[1] |
| Use of a Pd(II) precatalyst. | - Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[1] | |
| Presence of Benzoic Acid (Dehalogenation Product) | Formation of a palladium-hydride species. | - Use anhydrous solvents and reagents.- Switch to a non-protic solvent if possible.- Use a bulkier, more electron-rich phosphine ligand.- Use a milder base. |
| Difficulty in Product Purification | Presence of residual palladium catalyst. | - For pharmaceutical applications, removal of palladium is crucial. Methods include filtration through Celite or using metal scavengers.[1] |
| Co-elution of product and byproducts during chromatography. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Ullmann Condensation: Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive copper catalyst. | - Use fresh, high-purity CuI or other copper source.[4] |
| Reaction temperature is too low. | - Incrementally increase the reaction temperature. Traditional conditions may require >200°C.[4] | |
| Unreactive aryl halide. | - If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide. | |
| Formation of Side Products (e.g., Dehalogenation) | Presence of protic impurities. | - Ensure anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere.[4] |
| Inappropriate base. | - Optimize the base; screen different inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] | |
| Formation of Diaryl Ether Byproduct | Reaction of the product with the starting aryl halide. | - This is more common in Ullmann ether synthesis but can occur. Optimize reaction stoichiometry and consider using a ligand to promote the desired C-N bond formation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 2-Fluorophenylboronic Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
2-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid, 2-fluorophenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.[5]
Protocol 2: Ullmann Condensation of 2-Chlorobenzoic Acid and 2-Fluoroaniline
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chlorobenzoic acid (1.0 equiv)
-
2-Fluoroaniline (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid, 2-fluoroaniline, copper(I) iodide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to precipitate the product.
-
Isolation: Filter the precipitate and wash with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
References
Technical Support Center: Synthesis of 2-(2-fluorophenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 2-(2-fluorophenyl)benzoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that can arise during the synthesis of this compound via common methods such as Suzuki-Miyaura cross-coupling and Ullmann condensation.
Suzuki-Miyaura Cross-Coupling Troubleshooting
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, but it is sensitive to various parameters that can affect the yield.[1][2]
Q1: My Suzuki-Miyaura reaction shows low or no conversion of starting materials. What are the potential causes and solutions?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Troubleshooting:
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] It is crucial to thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Use a Pre-catalyst: Consider using a more stable palladium pre-catalyst, like XPhos Pd G4, which can be more robust.[4]
-
Ligand Selection: The choice of phosphine ligand is critical, especially for sterically hindered substrates.[2] For electron-rich halides, ligands like Buchwald's SPhos or XPhos can improve catalyst activity.[1][5]
-
-
-
Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][6]
-
Troubleshooting:
-
Use Fresh Reagents: Use high-purity, fresh 2-fluorophenylboronic acid.
-
Use Boronic Esters: Pinacol esters or potassium trifluoroborate salts are often more stable alternatives to boronic acids.[3]
-
Gradual Addition: For unstable boronic acids, gradual addition to the reaction mixture can help maintain its concentration and prevent degradation.[4]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent system significantly impacts the reaction's success.[3][6]
-
Troubleshooting:
-
Base Optimization: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] For sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[6] The base needs to be optimized for your specific substrates.
-
Solvent Choice: Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water.[3] The solvent must be able to dissolve the substrates and facilitate the reaction.
-
-
-
Suboptimal Temperature: The reaction temperature can be a critical factor.
-
Troubleshooting:
-
Temperature Optimization: While many Suzuki couplings require heating (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition.[3] If you suspect this, try running the reaction at a lower temperature for a longer duration.
-
-
Q2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
A2: The formation of side products is a common issue that can significantly lower the yield of the desired product.
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of 2,2'-difluorobiphenyl.
-
Troubleshooting:
-
Minimize Oxygen: The presence of Pd(II) species, often resulting from incomplete reduction of the palladium precursor or the presence of oxygen, can promote homocoupling.[7] Ensuring a properly degassed reaction mixture is crucial.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can favor homocoupling.
-
-
-
Dehalogenation: The aryl halide can be reduced, leading to the formation of benzoic acid.
-
Troubleshooting:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different phosphine ligands.
-
Base Selection: A very strong base can sometimes promote dehalogenation. Consider using a milder base.
-
-
Caption: A logical workflow for troubleshooting low product yield.
Ullmann Condensation Troubleshooting
The Ullmann condensation is a classical method for forming aryl-aryl or aryl-heteroatom bonds using a copper catalyst.[8] It often requires harsh reaction conditions, which can be a source of low yield.[9][10]
Q3: My Ullmann reaction is giving a very low yield. What are the common issues?
A3: Low yields in Ullmann reactions are often attributed to the harsh conditions and the nature of the copper catalyst.[11]
-
Harsh Reaction Conditions: Traditionally, Ullmann reactions require high temperatures (often >200 °C) and high-boiling polar solvents like DMF or nitrobenzene.[8][9]
-
Troubleshooting:
-
Ligand-Accelerated Catalysis: Modern Ullmann protocols often use ligands (e.g., diamines, phenanthrolines) that can accelerate the reaction and allow for milder conditions.[11]
-
Solvent Choice: Ensure the solvent is appropriate for the required temperature and is of high purity.
-
-
-
Copper Catalyst Activity: The state of the copper catalyst is crucial.
-
Substrate Reactivity: The reactivity of the aryl halide is a key factor.
-
Troubleshooting:
-
Aryl Halide Choice: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[8] If you are using an aryl chloride, consider switching to the bromide or iodide if possible.
-
Electron-Withdrawing Groups: The reaction is often more efficient if the aryl halide is activated by electron-withdrawing groups.[8]
-
-
Frequently Asked Questions (FAQs)
Q4: Which synthetic route is generally better for this compound: Suzuki-Miyaura or Ullmann?
A4: The Suzuki-Miyaura coupling is generally preferred for the synthesis of biaryls like this compound due to its milder reaction conditions, higher functional group tolerance, and typically higher yields compared to the traditional Ullmann reaction.[1][9] However, recent advancements in ligand-accelerated Ullmann reactions have made them more competitive.[11] The choice may also depend on the availability and cost of the starting materials (boronic acids vs. specific aryl halides).
Caption: A decision-making guide for selecting a synthesis method.
Q5: How can I purify the final product, this compound?
A5: Purification of the final product is crucial for obtaining a high-purity compound.
-
Aqueous Work-up: After the reaction, an acidic work-up (e.g., with 1 M HCl) is typically performed to protonate the carboxylate and allow for extraction into an organic solvent like ethyl acetate.[2]
-
Recrystallization: This is a highly effective method for purifying solid organic compounds like benzoic acid derivatives.[12] A mixed solvent system, such as ethanol/water, can be effective. The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the purified product crystallizes out, leaving impurities in the solution.[12]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is often a good starting point.
Q6: I am observing a byproduct with a mass corresponding to the homocoupling of 2-fluorophenylboronic acid. What is this and how do I avoid it?
A6: This byproduct is likely 2,2'-difluorobiphenyl, formed from the coupling of two molecules of 2-fluorophenylboronic acid. As mentioned in Q2, this is often caused by the presence of oxygen in the reaction mixture.[7] To avoid this, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
Data Presentation
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | XPhos Pd G4 |
| Ligand | PPh₃ (in catalyst) | SPhos | XPhos (in pre-catalyst) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/Water | Dioxane/Water | THF/Water |
| Temperature | 90-100 °C | 80-110 °C | Room Temp to 60 °C |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Notes | A common, general-purpose catalyst. | Often effective for sterically hindered substrates. | A modern, highly active pre-catalyst.[4] |
Table 2: Comparison of Ullmann Condensation Conditions
| Parameter | Traditional Ullmann | Ligand-Accelerated Ullmann |
| Copper Source | Copper powder (activated) | CuI |
| Ligand | None | e.g., 1,10-Phenanthroline |
| Base | K₂CO₃ or other inorganic base | Cs₂CO₃ |
| Solvent | DMF, Nitrobenzene | DMF, Toluene |
| Temperature | >200 °C | 100-150 °C |
| Typical Yield | Often low and variable[9] | Moderate to Good[11] |
| Notes | Harsh conditions, limited scope.[10] | Milder conditions, broader scope.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
2-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Dioxane and Water (e.g., 4:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 2-fluorophenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Solvent Addition and Degassing: Add the degassed dioxane/water solvent mixture. Further degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Ullmann Condensation
This protocol uses a ligand to allow for milder conditions than the traditional Ullmann reaction.
Materials:
-
2-Chlorobenzoic acid (1.0 equiv)
-
2-Fluoroaniline (1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-chlorobenzoic acid, 2-fluoroaniline, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C under the inert atmosphere and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 times).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buy this compound (EVT-336229) | 361-92-2 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2-(2-fluorophenyl)benzoic Acid Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2-(2-fluorophenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: Crude this compound from a Suzuki-Miyaura coupling typically contains several types of impurities. These include unreacted starting materials, such as the halo-benzoic acid and the (2-fluorophenyl)boronic acid. Side-reactions can lead to the formation of homocoupled byproducts (biphenyls). Additionally, residual palladium catalyst and inorganic salts from the basic reaction conditions are often present.[1][2][3]
Q2: My final product has a yellow or brownish tint. What is the cause and how can I remove the color?
A2: Discoloration in the final product is usually due to trace amounts of colored impurities.[4] In the context of cross-coupling reactions, these can be residual palladium species or polymeric byproducts. To remove these impurities, an activated carbon treatment during recrystallization is often effective.[4][5] Add a small amount of activated carbon to the hot solution before the filtration step to adsorb the colored impurities.
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound.[6] This method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[7] For aromatic carboxylic acids, solvent systems like ethanol/water mixtures are often successful.[6]
Q4: Can I use other purification methods besides recrystallization?
A4: Yes, other purification techniques can be employed. Column chromatography can be used for separating compounds with different polarities. Solvent extraction is useful for removing certain types of impurities, for instance, washing an organic solution of the product with a basic aqueous solution to remove acidic impurities or vice versa.[8]
Troubleshooting Guide for Recrystallization
Issue 1: The compound "oils out" instead of forming crystals upon cooling.
-
Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities, depressing the melting point.
-
Recommended Solution: Add a small amount of additional hot solvent to the oiled-out mixture to ensure it is fully dissolved. If the problem persists, try a different solvent or solvent system with a lower boiling point. Slow cooling is crucial; allow the solution to cool to room temperature gradually before placing it in an ice bath.[5]
Issue 2: Very low or no crystal formation upon cooling.
-
Probable Cause: Too much solvent was used, making the solution too dilute for crystals to form.
-
Recommended Solution: If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[9] Alternatively, adding a "seed crystal" from a previous pure batch can initiate crystallization.[9] If the solution is too dilute, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
Issue 3: The purity of the product does not improve significantly after recrystallization.
-
Probable Cause: The chosen solvent may dissolve the impurities as well as the product, or the impurities may have co-precipitated with the product. The cooling process might have been too rapid, trapping impurities within the crystal lattice.
-
Recommended Solution: Ensure the correct solvent is chosen, where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity is soluble at all temperatures.[7] Allow the solution to cool slowly to promote the formation of pure crystals.[5][9] A second recrystallization may be necessary to achieve the desired purity.
Issue 4: Low recovery yield of the purified product.
-
Probable Cause: This can be caused by using too much solvent, premature crystallization during a hot filtration step, or incomplete precipitation of the product upon cooling.
-
Recommended Solution: To minimize product loss, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] To prevent premature crystallization during filtration, preheat the funnel and the receiving flask.[7] Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation.[6]
Data Presentation
The efficiency of purification is typically assessed by yield and purity analysis (e.g., HPLC, melting point). The following table provides illustrative data for the purification of aromatic carboxylic acids by recrystallization.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish to Brownish Powder | White to Pale Yellow Crystalline Solid |
| Melting Point | Broad Range (e.g., 148-151°C) | Sharp, Higher Range (e.g., 150-152°C) |
| Recovery Yield | N/A | 85-95% (Typical) |
Disclaimer: The quantitative data presented are illustrative examples based on standard laboratory practices for analogous compounds and may vary depending on the initial purity and specific experimental conditions.[6]
Experimental Protocols
Protocol: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol outlines a standard procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration: Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Filter the hot solution quickly to remove the activated carbon and any other insoluble impurities. This step prevents the product from crystallizing prematurely.[6][7]
-
Crystallization: To the hot, clear filtrate, add warm deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[6]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystals with a small amount of a cold ethanol/water mixture to rinse away any remaining soluble impurities. Allow the crystals to air dry or dry them in a vacuum oven.
Mandatory Visualization
Below is a workflow diagram for the purification of crude this compound via recrystallization.
Caption: Workflow for the purification of this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 9. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Purification of 2-(2-fluorophenyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 2-(2-fluorophenyl)benzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization, column chromatography, and sublimation. Recrystallization is often the first choice due to its simplicity and efficiency in removing many common impurities.[1][2][3] Column chromatography is useful for separating compounds with similar polarities, while vacuum sublimation is highly effective for removing non-volatile or colored impurities to yield a pure, white crystalline product.[1][2]
Q2: My purified this compound is discolored (yellowish or brownish). What causes this and how can I fix it?
A2: Discoloration in the final product is typically due to the presence of organic impurities or tar-like by-products from the synthesis.[1][2] To remove these colored impurities, you can treat the solution with activated charcoal during recrystallization.[1] The activated charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[1] Vacuum sublimation is another highly effective method for separating the volatile this compound from non-volatile colored impurities.[1]
Q3: What are the likely impurities I might encounter in my sample?
A3: The impurities present will depend on the synthetic route used. Common impurities can include unreacted starting materials, by-products from side reactions, or residual solvents.[2] For instance, if the synthesis involves the oxidation of o-fluorotoluene, impurities could include the starting material itself, the intermediate o-fluorobenzaldehyde, or even benzoic acid from the loss of the fluorine substituent.[2] If a diazotization route is used, residual diazonium salts can form colored azo-byproducts.[2]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be effectively assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.[3] A pure compound will exhibit a sharp melting point, whereas an impure sample will have a depressed and broad melting point range.[1] HPLC provides a quantitative measure of purity by separating the main compound from its impurities.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Purity After Recrystallization | 1. Improper solvent choice. 2. Incomplete removal of impurities. 3. Co-crystallization of isomers. | 1. Optimize Solvent System: Ensure the chosen solvent (or solvent mixture) has a high-solubility differential for the compound at high and low temperatures.[1] 2. Perform a Second Recrystallization: Repeating the process can significantly improve purity.[1] 3. Consider Chromatography: For persistent impurities, especially isomers, preparative chromatography may be necessary.[1] |
| Poor Recovery After Recrystallization | 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 2. Thorough Cooling: Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize solubility and maximize crystal formation.[1] 3. Preheat Glassware: Use a pre-heated funnel and receiving flask for hot filtration to prevent the compound from crystallizing prematurely.[1][3] |
| Compound "Oils Out" Instead of Crystallizing | 1. The solution is too concentrated. 2. The solution was cooled too quickly. | 1. Reheat and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[1] 2. Slow Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath. Slow cooling is essential for the formation of large, pure crystals.[3] |
| No Crystals Form Upon Cooling | 1. The solution is too dilute. 2. Supersaturation has occurred. | 1. Concentrate the Solution: Evaporate some of the solvent to increase the concentration and then try cooling again.[1] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[1] |
| Broad or Depressed Melting Point | The sample is still impure or contains residual solvent. | 1. Repeat Purification: Perform another recrystallization or consider a different purification method like sublimation.[1] 2. Thorough Drying: Dry the sample thoroughly under vacuum to remove any residual solvent.[1] |
Data Presentation
The efficiency of the recrystallization process can be evaluated by comparing the purity and melting point of the material before and after the procedure. The following table provides illustrative data based on typical results for the recrystallization of aromatic carboxylic acids.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99%[3] |
| Melting Point | Broad range (e.g., 120-123°C) | Sharp range (e.g., 124-125°C) |
| Appearance | Yellowish to brownish powder | White to pale yellow crystalline solid[3] |
| Recovery Yield | N/A | 85-95% (typical)[3] |
| Disclaimer: The quantitative data presented in this table are illustrative examples. Actual results may vary depending on the initial purity of the starting material and the specific experimental conditions. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a reliable method for purifying this compound.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[1][3]
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Preheat a second Erlenmeyer flask and a stemless funnel with filter paper. Quickly filter the hot solution to remove the activated charcoal (if used) and any other insoluble impurities.[3] This step prevents premature crystallization.[3]
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Crystallization: To the hot, clear filtrate, slowly add warm deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).[1][3] If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1][3]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[3] For the formation of large, pure crystals, slow cooling is crucial.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]
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Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[3] Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[3] Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[3]
Protocol 2: Purification by Acid-Base Extraction
This method separates acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Base Extraction: Add a sufficient amount of a weak aqueous base solution (e.g., 5% sodium bicarbonate solution). Stopper the funnel and shake vigorously, venting frequently to release any pressure.
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Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[6] Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.[6]
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Re-acidification: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product, preferably in a vacuum oven.
Visualizations
The following diagrams illustrate key workflows for the purification and troubleshooting process.
Caption: A standard workflow for the purification of this compound via recrystallization.
Caption: A decision-making diagram for troubleshooting common issues encountered during crystallization.
References
2-(2-fluorophenyl)benzoic acid synthesis reaction condition optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-fluorophenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and similar biaryl carboxylic acids are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and copper-catalyzed Ullmann reactions. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.[1][2]
Q2: In a Suzuki-Miyaura coupling for this synthesis, which reactant should be the aryl halide and which should be the boronic acid?
A2: For the synthesis of this compound via Suzuki-Miyaura coupling, there are two primary routes:
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Coupling of 2-halobenzoic acid (e.g., 2-bromobenzoic acid) with 2-fluorophenylboronic acid.
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Coupling of a 2-carboxyphenylboronic acid with a 1-fluoro-2-halobenzene (e.g., 1-bromo-2-fluorobenzene).
The choice often depends on the commercial availability and stability of the starting materials.
Q3: What are the key parameters to optimize in the Suzuki-Miyaura coupling for this synthesis?
A3: The key parameters to optimize for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[3][4] The selection of these parameters is often substrate-specific.
Q4: What are common side reactions in the synthesis of this compound?
A4: Common side reactions include:
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Homocoupling: Formation of biphenyls from the coupling of two identical boronic acid or aryl halide molecules. This can be promoted by the presence of oxygen.[5]
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Dehalogenation: Reduction of the aryl halide starting material to the corresponding arene.[5][6]
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Protodeboronation: Cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.[5]
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved through recrystallization.[7] An appropriate solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Acid-base extraction can also be employed to separate the carboxylic acid product from neutral impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[8] Consider using a fresh batch of catalyst or a more robust precatalyst like a Buchwald G3 or G4 palladacycle.[8] Test the catalyst on a known, reliable reaction to confirm its activity. |
| Poor Quality Reagents | Boronic acids can degrade over time through protodeboronation or formation of boroxines.[5] Check the purity of the boronic acid by NMR. Consider using more stable boronic esters (e.g., pinacol esters).[5] Ensure the aryl halide is pure. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and interdependent.[4] For biphenyl synthesis, NaOH in a methanol/water mixture has been shown to be effective.[3] If using aprotic solvents like THF or dioxane, ensure they are anhydrous and thoroughly degassed. |
| Suboptimal Temperature | If the reaction is sluggish, consider increasing the temperature. However, high temperatures can also promote side reactions like dehalogenation.[6] An optimal temperature range should be determined empirically. |
| Oxygen Contamination | The presence of oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid.[5] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed. |
Issue 2: Presence of Significant Side Products
| Side Product | Identification | Mitigation Strategies |
| Homocoupling Product | Can be identified by GC-MS or NMR analysis of the crude reaction mixture. | Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the reaction. Using a Pd(0) source directly can sometimes reduce homocoupling compared to a Pd(II) precatalyst.[5] |
| Dehalogenated Starting Material | Appears as a new, less polar spot on TLC compared to the aryl halide starting material. Confirmed by GC-MS or NMR.[6] | Use milder reaction conditions (lower temperature, weaker base). Ensure the reaction time is not excessively long. |
| Protodeboronated Starting Material | The corresponding arene of the boronic acid will be present in the crude mixture, identifiable by GC-MS or NMR. | Use anhydrous solvents where possible, as excess water can promote protodeboronation. A less nucleophilic or sterically hindered base may also help. Using potassium trifluoroborate salts instead of boronic acids can increase stability.[5] |
Data Presentation
Table 1: Effect of Different Bases on Biphenyl Yield in a Model Suzuki-Miyaura Coupling
| Entry | Base (2.2 equiv.) | Solvent | Yield (%) |
| 1 | Na₂CO₃ | THF/Toluene/H₂O | 36 |
| 2 | K₂CO₃ | THF/Toluene/H₂O | 44 |
| 3 | Cs₂CO₃ | THF/Toluene/H₂O | 34 |
| 4 | NaOH | MeOH/H₂O | 98.5 |
| Reaction conditions and yields are based on a model biphenyl synthesis and may require optimization for the synthesis of this compound.[3] |
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst | Pd Oxidation State | Common Characteristics |
| Pd(PPh₃)₄ | 0 | A common air-sensitive Pd(0) source. May require milder conditions. |
| Pd₂(dba)₃ | 0 | Another common Pd(0) source, often used with a separate ligand. Can degrade over time. |
| Pd(OAc)₂ | +2 | A stable Pd(II) salt that requires in situ reduction. |
| Buchwald Precatalysts (G3, G4) | +2 | Highly efficient for generating the active Pd(0) catalyst with various phosphine ligands.[8] |
| PEPPSI™ Precatalysts | +2 | Designed for use with N-heterocyclic carbene (NHC) ligands, effective for challenging substrates.[8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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2-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
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Sodium carbonate (Na₂CO₃)
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Toluene
-
Ethanol
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Water (degassed)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Add the catalyst solution to the flask containing the reactants.
-
Add a solvent mixture of toluene, ethanol, and degassed water (e.g., 4:1:1 ratio).
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Purge the flask with an inert gas (nitrogen or argon) for 15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and acidify with 1 M HCl to pH 2-3.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Ullmann Condensation Synthesis of this compound
The traditional Ullmann reaction often requires harsh conditions.[2] Modern modifications with ligands can allow for milder conditions.
Materials:
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2-Chlorobenzoic acid
-
2-Fluoroaniline
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., a phenanthroline derivative)
-
Potassium carbonate (K₂CO₃)
-
High-boiling polar solvent (e.g., DMF or NMP)
Procedure:
-
To a reaction vessel, add 2-chlorobenzoic acid (1.0 eq), 2-fluoroaniline (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent (e.g., DMF).
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Heat the reaction mixture to a high temperature (often >150 °C) under an inert atmosphere.[9]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and perform an appropriate workup, which may involve filtration to remove copper salts, followed by extraction and purification.
Mandatory Visualizations
Caption: Suzuki-Miyaura Synthesis Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-(2-fluorophenyl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2-(2-fluorophenyl)benzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst systems to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.[1]
Q2: How do I choose between the Suzuki-Miyaura and Ullmann reactions for my synthesis?
A2: The choice of reaction depends on several factors including available starting materials, desired scale, and catalyst cost. The Suzuki-Miyaura reaction is generally more versatile and utilizes palladium catalysts with a wide range of available ligands. The Ullmann reaction, a classical method using copper catalysts, can be a cost-effective alternative but often requires harsher reaction conditions.[1][2]
Q3: What are the typical starting materials for the Suzuki-Miyaura synthesis of this compound?
A3: The typical coupling partners for the Suzuki-Miyaura synthesis are:
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Route A: 2-Bromobenzoic acid and 2-fluorophenylboronic acid.
-
Route B: 2-Chlorobenzoic acid and 2-fluorophenylboronic acid (this is generally more challenging).
-
Route C: 2-Carboxyphenylboronic acid and 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene.
Q4: Which factors are most critical for a successful Suzuki-Miyaura coupling reaction?
A4: The critical factors for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and ensuring anaerobic reaction conditions to prevent catalyst deactivation.[3]
Q5: Can I use 2-chlorobenzoic acid instead of 2-bromobenzoic acid in a Suzuki-Miyaura coupling?
A5: While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[1] Their use often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-01 | Low or No Product Yield | Inactive Catalyst | - Ensure rigorous degassing of solvents and use of an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[3]- Select a pre-catalyst that readily forms the active Pd(0) species.- Choose a ligand that effectively stabilizes the Pd(0) catalyst.[3] |
| Inefficient Base | - Use a base that is thoroughly dried and finely powdered for optimal reactivity.- Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[3] | ||
| Poor Solubility of Reactants | - Select a solvent system in which all reactants are soluble at the reaction temperature. Common systems include toluene/water, dioxane/water, or THF/water.[5] | ||
| SMC-02 | Significant Homocoupling of Boronic Acid | Presence of Oxygen | - Improve degassing procedures for all reagents and solvents.[3] |
| Inappropriate Base | - Milder bases like K₃PO₄ or Cs₂CO₃ are less likely to promote homocoupling compared to strong bases like NaOH.[3] | ||
| SMC-03 | Protodeboronation of 2-fluorophenylboronic acid | Presence of Protic Impurities | - Use anhydrous solvents and reagents.[3] |
| Unstable Boronic Acid | - Consider using the corresponding boronic ester (e.g., pinacol ester) which is generally more stable.[4]- Use a slight excess of the boronic acid. | ||
| SMC-04 | Inconsistent Results | Variable Reagent Quality | - Purify starting materials if necessary. Use high-purity solvents.[5] |
| Inefficient Mixing | - Ensure vigorous stirring, especially for heterogeneous mixtures.[5] |
Ullmann Condensation
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| UC-01 | Low or No Product Yield | Inactive Copper Catalyst | - Ensure the use of a reliable copper source (e.g., CuI, CuO).- The choice of ligand is crucial; consider N,N- or N,O-bidentate ligands to enhance catalyst activity.[6] |
| Harsh Reaction Conditions | - Ullmann reactions often require high temperatures which can lead to substrate decomposition. Optimize the temperature to balance reaction rate and stability.[2] | ||
| UC-02 | Formation of Side Products | Radical Reactions | - High temperatures can promote side reactions. The addition of specific ligands can sometimes help in directing the reaction towards the desired product. |
Data Presentation
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
Note: The following data is compiled from various sources for reactions involving similar substrates and should be used as a qualitative guide for catalyst selection.
| Catalyst / Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromobenzoic acid | Na₂CO₃ | Toluene/Ethanol/Water | 80 | ~95% | [7] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/Water | 100 | >98% | [8] |
| Pd(dppf)Cl₂ | 4-Bromobenzonitrile | K₂CO₃ | Dioxane/Water | 80 | ~90% | [8] |
| Pd/C | 4-Bromo-3-methylaniline derivative | Na₂CO₃ | Methanol/Water | Reflux | ~81% | [9] |
Table 2: Ligand Effects on Copper-Catalyzed Ullmann-Type Reactions
Note: This table provides a general overview of ligands used in Ullmann C-N and C-O couplings, which can inform ligand choice for C-C bond formation.
| Ligand Type | Example Ligands | Typical Reaction Temperature (°C) | General Observations | Reference |
| N,O-bidentate | L-Proline, 8-Hydroxyquinoline | 60 - 110 | Effective for a range of aryl halides and can often be used in milder conditions. | [6][10] |
| N,N-bidentate | Ethylenediamine, 1,10-Phenanthroline | 90 - 130 | Can significantly accelerate the coupling of aryl halides with amines and amides. | [6] |
| N,P-bidentate | Phosphinite ligands | 90 - 110 | Showed promise in screening for diaryl ether synthesis. | [10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[11][12]
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
2-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
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2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
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Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 2-fluorophenylboronic acid, and anhydrous potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mandatory Visualization
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(2-Fluorophenyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-fluorophenyl)benzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction to synthesize this compound. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings are a frequent issue. Here are several potential causes and corresponding troubleshooting steps:
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Inactive Catalyst: The Palladium(0) active species can be sensitive to air and moisture.
-
Solution: Use a fresh batch of palladium catalyst and ligand. Ensure that solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas or using freeze-pump-thaw cycles.[1]
-
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Suboptimal Base: The choice and quality of the base are critical for the activation of the boronic acid.
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Solution: Screen different bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1] The solubility of the base in the reaction medium is also important. For substrates with acidic protons, like a carboxylic acid, a stronger base or a higher equivalent of a weaker base might be necessary.[1]
-
-
Poor Reagent Quality: Impurities in starting materials (2-halobenzoic acid or 2-fluorophenylboronic acid) can interfere with the catalytic cycle.
-
Solution: Ensure the purity of your starting materials. If necessary, recrystallize or purify them before use. The stability of boronic acids can also be a concern; consider using a more stable boronic ester (e.g., a pinacol ester).[1]
-
-
Inappropriate Solvent System: The solvent plays a crucial role in solubility of reagents and catalyst, and in the reaction kinetics.
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Solution: Common solvent systems for Suzuki couplings include mixtures of an organic solvent and water, such as dioxane/water, THF/water, or toluene/water/ethanol.[2] The ratio of the organic solvent to water can significantly impact the reaction outcome and should be optimized. For substrates with poor solubility, solvents like DMF may be considered, although this can sometimes complicate product isolation.[3]
-
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate.
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Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be cautious as excessive heat can lead to catalyst decomposition and an increase in side products.[1]
-
Q2: What are the common side products in the Suzuki-Miyaura synthesis of this compound and how can I minimize them?
A2: The most common side products include:
-
Homocoupling Products: This involves the coupling of two molecules of the same starting material (e.g., two molecules of 2-fluorophenylboronic acid or two molecules of 2-halobenzoic acid). This is often promoted by the presence of oxygen.
-
Minimization: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is more prevalent with electron-rich boronic acids and can be accelerated by prolonged heating.
-
Minimization: Use milder reaction conditions (lower temperature, shorter reaction time) and a less aggressive base. Using a boronic ester instead of a boronic acid can also reduce the rate of protodeboronation.[1]
-
-
Dehalogenation: The halogen atom on the benzoic acid derivative is replaced by a hydrogen atom.
-
Minimization: This can be caused by impurities or side reactions with the solvent or base. Ensure high purity of all reagents and solvents. A change in the ligand or catalyst system may also be necessary.[1]
-
Q3: My Ullmann condensation reaction to form this compound is not proceeding well. What factors should I consider?
A3: The Ullmann condensation is a classical method that often requires harsh reaction conditions. Key factors to consider are:
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes in excess of 200°C, to proceed efficiently.[4]
-
Solvent Choice: High-boiling polar aprotic solvents are typically used.
-
Common Solvents: N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are frequently employed.[5] The choice of solvent can influence the reaction rate and yield.
-
-
Copper Source and Activation: The form of copper used is critical.
-
Details: Traditionally, activated copper powder is used. The methodology has been improved with the use of soluble copper catalysts supported by ligands like diamines.[5]
-
-
Substrate Reactivity: The reactivity of the aryl halide is important. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.
Q4: How does the carboxylic acid group on the 2-halobenzoic acid affect the Suzuki-Miyaura and Ullmann reactions?
A4: The carboxylic acid group can influence the reaction in several ways:
-
Solubility: Under the basic conditions of the Suzuki-Miyaura coupling, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have limited solubility in the organic solvent, which can hinder the reaction rate.[1]
-
Coordination to the Catalyst: The carboxylate group could potentially coordinate to the palladium catalyst in a Suzuki reaction or the copper catalyst in an Ullmann reaction, which might affect the catalyst's activity.[1]
-
Mitigation Strategies: Careful selection of the solvent system and base is important. In some instances, protecting the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection, can be an effective strategy.
Data Presentation: Solvent Effects on Analogous Biaryl Syntheses
Table 1: Solvent Effects in Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | Pd(OAc)₂ / Ligand | Water | K₂CO₃ | 89 | [6] |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ / Ligand | Water | K₂CO₃ | 99 | [6] |
| Aryl Bromide | 4-Pyridylboronic acid | Pd₂(dba)₃ / Cy₃P·HBF₄ | Dioxane:Water (2:1) | K₃PO₄ | ~80 | [7] |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ | MeCN:H₂O (4:1) | K₂CO₃ | Initially 90, then failed | [7] |
Table 2: Solvent Effects in Ullmann-Type C-N Coupling of 2-Chlorobenzoic Acid with Amines
| Amine | Catalyst | Solvent | Base | Yield (%) | Reference |
| 2-Methylaniline | Cu/Cu₂O | n-Butanol | K₂CO₃ | 75 | |
| 2-Methylaniline | Cu/Cu₂O | 2-Ethoxyethanol | K₂CO₃ | 76 | |
| 2-Methylaniline | Cu/Cu₂O | Diethylene glycol | K₂CO₃ | 90 | |
| 2-Methylaniline | Cu/Cu₂O | Water | K₂CO₃ | Poor | |
| 2-Methylaniline | Cu/Cu₂O | Ethylene glycol | K₂CO₃ | Poor |
Note: The data in Table 2 is for a C-N coupling reaction, but the substrate and general conditions are highly relevant to the C-C coupling for the synthesis of this compound.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura and Ullmann reactions for the synthesis of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is based on the coupling of a 2-halobenzoic acid with 2-fluorophenylboronic acid.
Materials:
-
2-Bromobenzoic acid (or 2-iodobenzoic acid)
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halobenzoic acid (1.0 eq.), 2-fluorophenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (0.01-0.05 eq.) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ullmann Condensation
This protocol describes a traditional Ullmann-type coupling.
Materials:
-
2-Chlorobenzoic acid (or 2-bromobenzoic acid)
-
2-Fluoroiodobenzene (or other suitable fluorinated aryl halide)
-
Copper powder (activated) or a copper salt catalyst
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
-
Base (e.g., K₂CO₃), if required by the specific protocol
Procedure:
-
In a reaction vessel, combine the 2-halobenzoic acid (1.0 eq.), the fluorinated aryl halide (1.0-1.2 eq.), and the copper catalyst (stoichiometric or catalytic amount).
-
Add the high-boiling solvent.
-
Heat the reaction mixture to a high temperature (e.g., 150-210 °C) under an inert atmosphere.
-
Stir the reaction mixture vigorously for several hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and filter to remove the copper salts.
-
Wash the filtrate with aqueous acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Preventing byproduct formation in 2-(2-fluorophenyl)benzoic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-(2-fluorophenyl)benzoic acid.
Section 1: Troubleshooting Byproduct Formation in Coupling Reactions
The synthesis of this compound typically involves a cross-coupling reaction to form the central biaryl C-C bond. The most common methods are the Ullmann condensation and the Suzuki-Miyaura coupling. Each method has unique challenges regarding byproduct formation.
FAQs: Ullmann Condensation
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides.[1] For this synthesis, it would typically involve the coupling of a 2-halobenzoic acid derivative with a 1-fluoro-2-halobenzene.
Q1: I am observing significant amounts of homocoupled byproducts (e.g., biphenyl-2,2'-dicarboxylic acid and 2,2'-difluorobiphenyl). How can I increase the yield of the desired cross-coupled product?
A1: Homocoupling is a common side reaction in Ullmann condensations.[2] Several factors can be optimized to favor the desired cross-coupling reaction:
-
Stoichiometry: Use a slight excess of one of the aryl halides. This can push the equilibrium towards the cross-coupled product.
-
Temperature Control: Traditional Ullmann reactions require high temperatures (often >200 °C), which can promote side reactions.[3] Modern methods using soluble copper catalysts with ligands like diamines or acetylacetonates may allow for lower reaction temperatures.[3]
-
Catalyst Activation: The use of "activated" copper powder, for instance, prepared by reducing copper sulfate with zinc, can improve reactivity and selectivity.[3]
-
Ligand Choice: The addition of ligands can stabilize the copper intermediates and facilitate the cross-coupling pathway over homocoupling. Phenanthroline is a common ligand used in these types of reactions.[3]
Q2: The reaction requires very high temperatures and harsh conditions, leading to low yields and decomposition. Are there any alternatives?
A2: Yes, the harsh conditions of the classic Ullmann reaction are a known drawback.[1] Consider the following improvements:
-
Modern Catalysts: Explore modern, ligand-accelerated copper catalyst systems which can operate at significantly lower temperatures.[4]
-
Solvent Choice: High-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are traditional choices.[3] However, the choice of solvent can impact reactivity, and exploring alternatives may be beneficial.
-
Alternative Reactions: If conditions remain too harsh, the Suzuki-Miyaura coupling is an excellent alternative that proceeds under much milder conditions.[1]
FAQs: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., 2-fluorophenylboronic acid) and an organohalide (e.g., methyl 2-bromobenzoate).[5] It is often preferred due to its milder conditions and higher functional group tolerance.[6]
Q1: My Suzuki coupling reaction is sluggish or stalls, leaving significant amounts of unreacted starting materials. What are the most critical parameters to check?
A1: Several factors are crucial for a successful Suzuki coupling:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, PCy₃, SPhos) are highly effective.[6][7] Ensure the catalyst is not deactivated.
-
Base Selection: The base is essential for activating the boronic acid for transmetalation.[7] Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, or CsF. The strength and solubility of the base can dramatically affect the reaction rate. Cesium bases are often more effective but also more expensive.
-
Solvent System: The reaction is often performed in a two-phase system (e.g., toluene/water, dioxane/water) or a polar aprotic solvent like DMF. The solvent must be anhydrous if using anhydrous conditions.
-
Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is properly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).
Q2: I am observing a byproduct that corresponds to the protonated starting material (e.g., fluorobenzene from 2-fluorophenylboronic acid). What is causing this?
A2: This side reaction is called protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source. This can be a significant issue, especially with electron-rich or heteroaryl boronic acids.[8]
-
Control the Base: Using a weaker base or carefully controlling the amount of base can sometimes mitigate this issue.
-
Anhydrous Conditions: Water can be a proton source. Running the reaction under strictly anhydrous conditions can reduce protodeboronation.
-
Potassium Aryltrifluoroborates: Using potassium aryltrifluoroborates (R-BF₃K) in place of boronic acids can enhance stability and reduce the rate of protodeboronation.[6]
Q3: How can I minimize the formation of homocoupled biaryl impurities?
A3: Homocoupling of the boronic acid can occur as a side reaction.
-
Optimize Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase homocoupling. Try to run the reaction at the lowest effective temperature.
-
Purity of Reagents: Ensure the purity of your starting materials, particularly the boronic acid, as impurities can sometimes promote side reactions.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the catalytic cycle. An optimal ratio can favor the cross-coupling pathway.
Section 2: Data Summary and Experimental Protocols
Illustrative Comparison of Coupling Conditions
The following table summarizes general conditions and potential issues for the two primary coupling methods.
| Parameter | Ullmann Condensation | Suzuki-Miyaura Coupling |
| Catalyst | Copper (Cu powder, CuI, Cu₂O) | Palladium (Pd(PPh₃)₄, Pd(OAc)₂) |
| Typical Temp. | High (150-250 °C)[3] | Mild (Room Temp. - 100 °C)[7] |
| Key Reagents | Aryl Halides[3] | Aryl Halide + Organoboron[5] |
| Base | Often a carbonate (e.g., K₂CO₃) | Carbonates, Phosphates, Fluorides[7] |
| Common Byproducts | Homocoupled biaryls[2] | Homocoupled biaryls, Protodeboronation products[8] |
| Advantages | Inexpensive catalyst | Milder conditions, high functional group tolerance[6] |
| Disadvantages | Harsh conditions, stoichiometric Cu[1] | Expensive catalyst, ligand sensitivity[5] |
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromobenzoic acid and (2-fluorophenyl)boronic acid.
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
(2-Fluorophenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid, (2-fluorophenyl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Purge the flask with argon for 15 minutes.
-
Add degassed toluene and degassed water to the flask (e.g., a 4:1 ratio of toluene:water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 2M HCl to a pH of ~2, which will precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Purification of Benzoic Acid Derivatives
Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts.
Methods:
-
Recrystallization: This is the most common method for purifying solid benzoic acid derivatives. Solvents like ethanol, methanol, water, or mixtures (e.g., ethanol/water) can be effective. The choice of solvent depends on the solubility of the product and impurities.[9]
-
Acid-Base Extraction: The acidic nature of the carboxyl group allows for effective purification. The crude product can be dissolved in a basic aqueous solution (e.g., NaHCO₃ or NaOH), washed with an organic solvent (like ether or ethyl acetate) to remove non-acidic impurities (e.g., biphenyl), and then re-precipitated by adding acid.
-
Distillation: For non-solid or thermally stable derivatives, fractional distillation under vacuum can be an effective purification method.[9]
Section 3: Visual Guides and Workflows
Diagrams of Key Processes
The following diagrams illustrate the experimental workflow and troubleshooting logic.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues encountered in Suzuki-Miyaura coupling reactions.
Caption: Simplified reaction pathways in an Ullmann condensation showing the desired cross-coupling versus side reactions.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Validation & Comparative
A Comparative Analysis of 2-(2-fluorophenyl)benzoic acid and 2-(4-fluorophenyl)benzoic acid in Biological Systems
An in-depth guide for researchers and drug development professionals on the biological activities of two isomeric fluorinated benzoic acid derivatives, supported by available experimental data and detailed methodologies.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The position of the fluorine substituent can significantly alter the biological activity of a compound. This guide provides a comparative overview of the biological activities of 2-(2-fluorophenyl)benzoic acid and 2-(4-fluorophenyl)benzoic acid, focusing on their potential as anticancer and anti-inflammatory agents. While direct comparative studies on these two specific isomers are limited, this report synthesizes available data on these and structurally related compounds to provide a comprehensive analysis for researchers.
Chemical Structures
| Compound | Structure |
| This compound | |
| 2-(4-fluorophenyl)benzoic acid |
Comparative Biological Activity
Anticancer Activity
Derivatives of both isomers have been investigated for their cytotoxic effects against various cancer cell lines.
Table 1: Summary of Anticancer Activity Data for Derivatives
| Compound Derivative | Target Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(halophenyl)acetamide | PC3 (Prostate Cancer) | 102 | [1] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | A549 (Lung Cancer) | 0.377 | [2] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | A498 (Kidney Cancer) | 0.377 | [2] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | A375 (Melanoma) | 0.377 | [2] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | HeLa (Cervical Cancer) | 0.188 | [2] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | HepG2 (Liver Cancer) | 0.188 | [2] |
Note: Data for this compound derivatives in similar assays was not available in the reviewed literature, precluding a direct quantitative comparison.
The available data suggests that derivatives of 2-(4-fluorophenyl)benzoic acid exhibit potent antiproliferative activity against a range of cancer cell lines, with IC50 values in the micromolar to sub-micromolar range.[2] The high potency of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, in particular, highlights the potential of the 2-(4-fluorophenyl)phenyl moiety as a pharmacophore in the design of novel anticancer agents.[2]
Anti-inflammatory Activity
While specific anti-inflammatory data for these two isomers is scarce, the broader class of fluorinated benzoic acids is known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen is a fluorinated biphenylpropionic acid. The differential positioning of the fluorine atom in this compound versus 2-(4-fluorophenyl)benzoic acid would be expected to influence their binding affinity and selectivity for COX-1 and COX-2, thereby modulating their anti-inflammatory efficacy and side-effect profiles. Further experimental investigation is required to elucidate these differences.
Potential Mechanisms of Action
The biological activities of these compounds are likely influenced by the electronic and steric properties conferred by the fluorine atom.
Anticancer Mechanism
The anticancer activity of derivatives of 2-(4-fluorophenyl)benzoic acid may involve multiple pathways. One potential target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. A related compound, 4-(4-fluorophenyl)benzoic acid, has been shown to bind to Bcl-2, suggesting that fluorinated biphenyl benzoic acids may act as inhibitors of anti-apoptotic proteins, thereby promoting cancer cell death.
Caption: Hypothetical signaling pathway for the anticancer activity of 2-(fluorophenyl)benzoic acid derivatives.
Anti-inflammatory Mechanism
The anti-inflammatory effects of fluorinated benzoic acids are often attributed to their ability to inhibit COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. The differential positioning of the fluorine atom could lead to variations in the inhibition of COX-1 and COX-2 isoforms.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the enzyme in a suitable buffer containing a heme cofactor.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of stannous chloride.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.
Conclusion
While direct comparative data for this compound and 2-(4-fluorophenyl)benzoic acid is currently lacking, the available information on their derivatives suggests that the 2-(4-fluorophenyl)phenyl scaffold is a promising starting point for the development of potent anticancer agents. The position of the fluorine atom is a critical determinant of biological activity, likely influencing target binding and pharmacokinetic properties. Further research involving the direct, parallel evaluation of these isomers in a panel of biological assays is essential to fully elucidate their structure-activity relationships and therapeutic potential. Such studies would provide invaluable insights for the rational design of more effective and selective drug candidates.
References
A Comparative Analysis of Fluorophenyl Benzoic Acid Isomers for Drug Development Professionals
An In-Depth Guide to the Physicochemical Properties, Synthesis, and Biological Activities of 2-, 3-, and 4-Fluorophenyl Benzoic Acid
For researchers, scientists, and professionals in the field of drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the three positional isomers of fluorophenyl benzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. We will delve into their synthesis, physicochemical characteristics, and known biological activities, with a focus on their potential as anti-inflammatory agents. This objective comparison is supported by available experimental data to aid in informed decision-making for future research and development.
Physicochemical Properties: A Tale of Three Isomers
The position of the fluorine atom on the benzoic acid ring significantly influences the molecule's electronic properties, acidity, and overall conformation. These differences can have a substantial impact on their biological activity and metabolic fate.
| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol | 140.11 g/mol | 140.11 g/mol |
| Melting Point (°C) | 122-125 | 123 | 182-184 |
| Boiling Point (°C) | ~259 (decomposes) | ~251 | ~254 |
| pKa (at 25°C) | 3.27 | 3.86 | 4.14 |
| Solubility in Water | Slightly soluble | Very soluble | Very slightly soluble in cold water, soluble in hot water |
Note: Data compiled from multiple sources. Slight variations may exist between different reports.
The most striking difference among the isomers is their acidity (pKa). 2-Fluorobenzoic acid is the strongest acid, a phenomenon attributed to the "ortho effect," where the proximity of the electron-withdrawing fluorine atom to the carboxylic acid group provides through-space stabilization of the carboxylate anion.[1] Conversely, 4-fluorobenzoic acid is the weakest acid of the three. These differences in acidity can affect the isomers' ionization state at physiological pH, influencing their solubility, membrane permeability, and interactions with biological targets.
Synthesis of Fluorophenyl Benzoic Acid Isomers
The synthesis of these isomers can be achieved through various established methods in organic chemistry. Below are representative synthetic workflows for each isomer.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of fluorophenyl benzoic acid isomers.
2-Fluorobenzoic Acid Synthesis: A common route to 2-fluorobenzoic acid involves the diazotization of anthranilic acid, followed by a Schiemann reaction or a related fluorination method.[2]
3-Fluorobenzoic Acid Synthesis: 3-Fluorobenzoic acid can be prepared from 3-fluorotoluene by oxidation. Another method involves the deamination of 2-amino-5-chlorobenzoic acid.[3]
4-Fluorobenzoic Acid Synthesis: The Schiemann reaction is a well-established method for synthesizing 4-fluorobenzoic acid from 4-aminobenzoic acid.[4] Alternatively, it can be prepared by the oxidation of 4-fluorotoluene.
Comparative Biological Activity
Derivatives of fluorobenzoic acids have been extensively investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] Direct comparative studies on the biological activities of the parent isomers are limited; however, inferences can be drawn from studies on their closely related derivatives.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7] The fluorobenzoic acid scaffold is a common feature in many COX inhibitors.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib Analogue (2-Fluorobenzoyl) | >100 | 0.049 | >2040 |
| Celecoxib Analogue (3-Fluorobenzoyl) | >100 | 0.052 | >1923 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
Data from a study on celecoxib analogues.[5] It is important to note that this data is for derivatives and not the simple fluorobenzoic acid isomers themselves. The selectivity index is a ratio of the IC50 values and a higher number indicates greater selectivity for COX-2.
These findings suggest that both the 2-fluoro and 3-fluoro substitutions can be incorporated into structures that exhibit potent and highly selective COX-2 inhibition. The data does not allow for a direct comparison of the intrinsic inhibitory activity of the parent acids. Information directly comparing the COX inhibitory activity of 4-fluorobenzoic acid in a similar context is currently lacking.
Signaling Pathways in Inflammation
The anti-inflammatory effects of COX inhibitors are mediated through the arachidonic acid and NF-κB signaling pathways.
Caption: The arachidonic acid cascade leading to prostaglandin synthesis.
Fluorophenyl benzoic acid derivatives, as potential COX inhibitors, would block the conversion of arachidonic acid to prostaglandin H₂, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: The NF-κB signaling pathway leading to the expression of COX-2.
Some anti-inflammatory compounds can also act by inhibiting the NF-κB signaling pathway, which would lead to a downstream reduction in the expression of the COX-2 enzyme.[8]
Comparative Cytotoxicity
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H₂ by purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and an electron donor (e.g., phenol).
-
Inhibition: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme at various concentrations.
-
Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification: The amount of prostaglandin E₂ (a downstream product of prostaglandin H₂) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of prostaglandin E₂ production (IC50) is calculated from a dose-response curve.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: A relevant cell line (e.g., RAW 264.7 macrophages) is cultured in a 96-well plate.
-
Treatment: The cells are treated with various concentrations of the fluorophenyl benzoic acid isomers for a specified period (e.g., 24 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the concentration that causes a 50% reduction in viability (IC50) can be determined.
Conclusion
The positional isomers of fluorophenyl benzoic acid exhibit distinct physicochemical properties, with the ortho isomer being the most acidic. While direct comparative biological data is sparse, studies on their derivatives suggest that the 2-fluoro and 3-fluoro substitutions can be incorporated into highly potent and selective COX-2 inhibitors, making them valuable scaffolds for the development of novel anti-inflammatory agents. The 4-fluoro isomer is also a key intermediate in the synthesis of various pharmaceuticals.[6] Further direct comparative studies on the anti-inflammatory activity, cytotoxicity, and pharmacokinetic profiles of the parent isomers are warranted to fully elucidate their therapeutic potential and guide the rational design of new drug candidates. This guide provides a foundational understanding for researchers to build upon in their exploration of these versatile fluorinated building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity and potential anti-inflammatory activity of velutin on RAW 264.7 cell line differentiation: Implications in periodontal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of 2-(2-fluorophenyl)benzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 2-(2-fluorophenyl)benzoic acid and details the essential spectroscopic methods required for its structural validation. We present expected experimental data, detailed protocols for synthesis and analysis, and a logical workflow to ensure the successful identification and characterization of the target compound.
Comparison of Synthetic Methodologies
The synthesis of biaryl compounds like this compound is predominantly achieved through cross-coupling reactions. Two common methods are the modern Suzuki-Miyaura coupling and the classic Ullmann condensation.
| Feature | Method 1: Suzuki-Miyaura Coupling | Method 2: Ullmann Condensation |
| Description | A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid) and an organohalide.[1][2] | A copper-catalyzed reaction that couples two aryl halides. It can also be adapted for forming C-N and C-O bonds.[3][4] |
| Reactants | 2-Bromobenzoic acid and (2-fluorophenyl)boronic acid. | 2-Bromobenzoic acid and 2-fluorobromobenzene (in a homo-coupling variation) or via a nucleophilic substitution pathway. |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) with a phosphine ligand.[1] | Copper metal, copper salts (e.g., CuI), or copper-bronze alloy.[4][5] |
| Reaction Conditions | Mild to moderate (Room temperature to ~100 °C), tolerant of various functional groups, typically requires an inert atmosphere.[1] | Harsh conditions, often requiring very high temperatures (>200 °C) and polar aprotic solvents.[3][5] |
| Yields & Purity | Generally high yields with clean product formation. | Often suffers from lower yields and the formation of side products, requiring extensive purification.[5] |
| Recommendation | Highly Recommended. The Suzuki-Miyaura coupling is the superior method due to its milder conditions, higher yields, and broader functional group tolerance, making it the standard choice in modern organic synthesis.[6] | Alternative/Historical. The Ullmann reaction is a viable but often less efficient alternative. It may be considered if palladium catalysts are not feasible.[4] |
Spectroscopic Validation Workflow
Successful synthesis must be confirmed by a suite of spectroscopic techniques to unambiguously verify the structure and purity of the final product.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Data Presentation: Expected Spectroscopic Data
The following tables summarize the expected quantitative data from the primary spectroscopic validation methods for this compound (C₁₃H₉FO₂, Molecular Weight: 216.21 g/mol ).
Table 1: Expected ¹H NMR Data (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.1 - 8.2 | Multiplet | 8H | Aromatic Protons (Ar-H) |
Note: The eight aromatic protons on the two rings will produce a complex and overlapping series of multiplets. 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment.
Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~168 - 173 | Carboxylic Acid (-C OOH) | Similar to benzoic acid (~172.6 ppm).[7] |
| ~157 - 162 | Aromatic C -F | Exhibits a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. |
| ~115 - 145 | 11 Aromatic Carbons | Includes carbons coupled to fluorine (²JCF, ³JCF), which will appear as smaller doublets or triplets. |
Note: Due to the lack of symmetry, 13 distinct carbon signals are expected.
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad, Strong | O-H stretch of carboxylic acid dimer (H-bonded). |
| ~3050 - 3100 | Medium, Sharp | Aromatic C-H stretch. |
| 1680 - 1710 | Strong, Sharp | C=O stretch of aryl carboxylic acid.[8] |
| ~1600, ~1450 | Medium | Aromatic C=C ring stretches. |
| 1200 - 1350 | Strong | C-O stretch. |
| 1100 - 1200 | Strong | C-F stretch. |
Table 4: Expected Mass Spectrometry (MS) Data (Method: Electron Ionization, EI)
| m/z Value | Ion | Notes |
| 216 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 199 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 171 | [M - COOH]⁺ | Loss of the entire carboxyl group, a common fragmentation for benzoic acids. |
| 170 | [C₁₂H₈F]⁺ | Further fragmentation from the m/z 171 ion. |
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for synthesizing sterically hindered biaryl compounds.[1]
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
(2-Fluorophenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene/Water mixture (e.g., 10:1 ratio)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid, (2-fluorophenyl)boronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst & Solvent Addition: Add the solvent (Toluene/Water), followed by the palladium acetate and RuPhos ligand.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure it is deoxygenated.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidification: Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl to protonate the carboxylic acid, causing the product to move into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the spectrum of the solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet (e.g., direct infusion or GC/LC) for analysis by Electron Ionization (EI) or Electrospray Ionization (ESI).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Confirming the Purity of 2-(2-Fluorophenyl)benzoic Acid Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. For 2-(2-fluorophenyl)benzoic acid, a key building block in numerous pharmaceutical compounds, ensuring high purity is essential for the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and any potential impurities.
This guide provides a comprehensive comparison of HPLC with other analytical techniques for assessing the purity of this compound, supported by a detailed experimental protocol and comparative data.
Comparison of Analytical Techniques
While HPLC is a primary method for purity analysis, other techniques can provide complementary information. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei, using a certified internal standard. |
| Advantages | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, and widely available. | High sensitivity and provides structural information for volatile impurities. | A primary analytical method that does not require a specific reference standard of the analyte. Provides structural confirmation. |
| Limitations | Requires a reference standard for absolute quantification, and may have limited resolution for certain isomeric impurities. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Lower sensitivity compared to chromatographic methods, and requires a more specialized instrument and expertise. |
Experimental Protocol: Purity Determination of this compound by HPLC
This protocol details a reversed-phase HPLC method for the purity assessment of this compound.
Materials and Reagents
-
This compound sample
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Methanol (HPLC grade, for cleaning)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic acid in water (Solvent A) and 0.1% Formic acid in Acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (50:50 A:B) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
Blank Solution: Use the mobile phase (50:50 A:B) as the blank.
Data Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparative Data Summary
The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound, comparing it to a reference standard and identifying potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area | Identification |
| Reference Standard | ||||
| This compound | 8.52 | 1,250,000 | 99.8 | - |
| Synthesized Sample | ||||
| Impurity 1 | 4.25 | 5,000 | 0.4 | Biphenyl (Homocoupling of starting material) |
| Impurity 2 | 6.80 | 2,500 | 0.2 | Benzoic Acid (Dehalogenation of starting material) |
| This compound | 8.51 | 1,235,000 | 98.8 | Main Product |
| Impurity 3 | 10.15 | 7,500 | 0.6 | 2-Fluorophenylboronic acid (Unreacted starting material) |
This guide provides a framework for the purity confirmation of this compound using HPLC. The detailed protocol and comparative data serve as a valuable resource for researchers and professionals in the field of drug development, ensuring the quality and integrity of synthesized compounds.
Spectroscopic Analysis of 2-(2-fluorophenyl)benzoic acid: A Comparative Guide
This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-fluorophenyl)benzoic acid, alongside a comparison with structurally related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs.
¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Fluorobenzoic acid | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H)[1] |
| Benzoic acid | 12.35 (s, 1H), 7.29 (m, 5H)[1] |
| 2-Chlorobenzoic acid | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[1] |
| 2-(Trifluoromethyl)benzoic acid | 1H NMR data is available.[2] |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ or DMSO-d₆, Reference: TMS (δ 0.00 ppm)
| Compound | Chemical Shift (δ, ppm) |
| 2-Fluorobenzoic acid | ¹³C NMR data is available.[3] |
| Benzoic acid | 172.60, 133.89, 130.28, 129.39, 128.55[1] |
| 2-Chlorobenzoic acid | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[1] |
| Pentafluorobenzoic acid | The carboxylic acid group shows two peaks at approximately 174 ppm in the solid-state.[4] |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| 2-Fluorobenzoic acid | IR spectral data is available.[5] |
| Benzoic acid | 3300-2500 (O-H, broad), 3080-3030 (Ar C-H), 1700-1680 (C=O), 1625-1465 (Ar C=C), 1320-1210 (C-O)[6] |
| 2-Phenylbenzoic acid | IR spectral data is available.[7] |
Mass Spectrometry (MS) Data
| Compound | Method | Key Fragments (m/z) | |---|---| | 2-Fluorobenzoic acid | GC-MS (EI) | 140 (M+), 123, 95, 75, 50[5] | | Benzoic acid | EI-MS | Data is available.[8][9] | | 2-Phenylbenzoic acid | EI-MS | Data is available.[10] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS) for less volatile or thermally labile compounds.
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, ion trap).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis and structure elucidation.
References
- 1. rsc.org [rsc.org]
- 2. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]
- 10. 2-Biphenylcarboxylic acid [webbook.nist.gov]
A Comparative Analysis of the Biological Activity of 2-(Fluorophenyl)-1H-benzimidazole Derivatives
Disclaimer: Due to the limited availability of publicly accessible, direct comparative studies on the biological activity of 2-(2-fluorophenyl)benzoic acid derivatives, this guide presents a comprehensive analysis of a structurally related class of compounds: 2-(fluorophenyl)-1H-benzimidazole derivatives . The data and methodologies presented are based on published research and are intended to provide researchers, scientists, and drug development professionals with valuable insights into the structure-activity relationships of compounds containing the fluorophenyl moiety.
This guide offers a comparative overview of the in vitro antiproliferative activity of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives against various cancer cell lines. The objective is to furnish a clear and concise summary of their relative potencies and selective toxicities, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The antiproliferative activity of the synthesized 2-(fluorophenyl)-1H-benzimidazole derivatives was evaluated using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. A lower IC50 value indicates higher potency. The study also assessed the cytotoxicity of these compounds against a normal human embryonic kidney cell line (HEK293) to determine their selectivity towards cancer cells.[1]
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 2-(Fluorophenyl)-1H-benzimidazole Derivatives [1]
| Compound ID | R1 | R2 | A549 (Lung) | A498 (Kidney) | HeLa (Cervical) | A375 (Melanoma) | HepG2 (Liver) | HEK293 (Normal) |
| ORT10 | H | H | >10 | >10 | >10 | >10 | >10 | >10 |
| ORT11 | H | 2-F | 5.2 | 4.8 | 5.5 | 6.1 | 4.5 | >20 |
| ORT12 | H | 3-F | 6.8 | 7.2 | 6.5 | 7.8 | 6.1 | >20 |
| ORT13 | H | 4-F | 4.5 | 4.1 | 4.9 | 5.3 | 3.9 | >20 |
| ORT14 | 5-Cl | H | 3.1 | 2.9 | 3.5 | 3.8 | 2.7 | >15 |
| ORT15 | 5-Cl | 2-F | 2.5 | 2.2 | 2.8 | 3.1 | 2.1 | >15 |
| ORT16 | 5-Cl | 3-F | 3.9 | 4.3 | 3.7 | 4.5 | 3.3 | >15 |
| ORT17 | 5-Cl | 4-F | 1.8 | 1.5 | 2.1 | 2.4 | 1.4 | >15 |
| Methotrexate | - | - | 0.08 | 0.11 | 0.09 | 0.15 | 0.07 | 0.5 |
Experimental Protocols
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4][5] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[2] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (A549, A498, HeLa, A375, HepG2) and HEK293 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (2-(fluorophenyl)-1H-benzimidazole derivatives)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. Control wells contain medium with DMSO at the same concentration as the test wells. The plates are incubated for 48-96 hours.[1]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[2][5]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow of the MTT assay and a representative signaling pathway potentially targeted by benzimidazole derivatives.
References
Structure-Activity Relationship of 2-(2-Fluorophenyl)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-fluorophenyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed as anti-inflammatory and anticancer agents. The presence of the ortho-fluorine atom on one of the phenyl rings significantly influences the physicochemical properties of these analogs, including their acidity, lipophilicity, and metabolic stability, which in turn dictates their biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their inhibitory activities against key biological targets, supported by experimental data and detailed protocols.
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
A primary therapeutic application of this compound analogs is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The SAR of these compounds often revolves around mimicking the binding of arachidonic acid in the COX active site.
Quantitative Comparison of COX-2 Inhibitory Activity
| Compound ID | Modification from Core Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Reference Drug | 24.3 | 0.06 | 405 |
| Analog 1 | 2-(4-fluorophenyl)-quinoline-4-carboxylic acid with a benzoyl moiety | >100 | 0.077 | >1298[1] |
| Analog 2 | Regioisomer of Analog 1 | - | - | Potent and selective[1] |
Key SAR Insights for Anti-inflammatory Activity:
-
Carboxylic Acid Moiety: The benzoic acid is crucial for activity, often mimicking the carboxylic acid of arachidonic acid and interacting with key residues like Arg120 in the COX active site.
-
Fluorine Substitution: The ortho-fluoro substituent can enhance potency and selectivity. Its electron-withdrawing nature can influence the pKa of the carboxylic acid and contribute to favorable binding interactions.
-
Extended Scaffolds: Incorporating the this compound motif into larger, more rigid structures, such as quinoline-4-carboxylic acids, can lead to highly potent and selective COX-2 inhibitors.[1]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (chromogen)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer.
-
Assay Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of test compound at various concentrations.
-
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 10 µl of arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration.
Cyclooxygenase (COX-2) Signaling Pathway
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound analogs.
Anticancer Activity: MDM2-p53 Interaction Inhibition
The this compound scaffold is also a key component in the design of small molecule inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By blocking this interaction, these compounds can stabilize p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Quantitative Comparison of MDM2 Inhibitory Activity
The spiro-oxindole scaffold is a well-established class of MDM2 inhibitors, and several potent analogs incorporate the 3-chloro-2-fluorophenyl group, a close relative of the 2-fluorophenyl moiety. The data below illustrates the high affinity of these compounds for MDM2.
| Compound ID | Key Structural Features | MDM2 IC₅₀ (nM) | MDM2 Kᵢ (nM) | Cell Growth Inhibition (SJSA-1, IC₅₀ in µM) |
| MI-1061 | Spiro-oxindole with 3-chloro-2-fluorophenyl group | - | < 1 | Potent |
| Compound 55 | Bicyclo[1.1.1]pentane-1-carboxylic acid mimetic | 6.4 | < 1 | 5 times less potent than MI-1061 |
| Compound 56 | Bicyclo[2.2.2]octane-1-carboxylic acid mimetic | 3.7 | < 1 | As potent as MI-1061 |
Key SAR Insights for Anticancer Activity:
-
Hydrophobic Interactions: The 2-fluorophenyl group, often with an additional chloro-substituent, is designed to fit into the hydrophobic pocket of MDM2, mimicking the interaction of the Phe19 residue of p53.
-
Carboxylic Acid Bioisosteres: Replacing the benzoic acid with rigid, non-classical bioisosteres like bicycloalkane carboxylic acids can maintain or improve binding affinity and cellular potency.
-
Conformational Rigidity: The spiro-oxindole scaffold provides a rigid framework that properly orients the key interacting groups, including the 2-fluorophenyl moiety, for optimal binding to MDM2.
Experimental Protocol: MDM2-p53 Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to measure the ability of test compounds to disrupt the MDM2-p53 interaction.
Principle: A fluorescently labeled p53-derived peptide will bind to the MDM2 protein, resulting in a high fluorescence polarization value. Small molecule inhibitors that bind to MDM2 and displace the fluorescent peptide will cause a decrease in the polarization value.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., FAM-p53)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of MDM2 and FAM-p53 peptide in assay buffer.
-
Assay Setup: To the wells of the 384-well plate, add:
-
Test compound solution.
-
A pre-mixed solution of MDM2 and FAM-p53 peptide.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes a 50% reduction in the polarization signal, is determined from the resulting dose-response curve.
MDM2-p53 Signaling Pathway and Inhibition
Caption: The MDM2-p53 negative feedback loop and its disruption by this compound analogs.
Conclusion
The this compound scaffold is a versatile building block in the design of potent and selective inhibitors of medically relevant targets. For anti-inflammatory applications, these analogs show promise as selective COX-2 inhibitors, with the fluorine substitution and overall molecular architecture playing key roles in their activity. In the realm of oncology, this scaffold is integral to the design of MDM2 inhibitors that reactivate the p53 tumor suppressor pathway. The provided experimental protocols offer a foundation for the in vitro evaluation of novel analogs based on this promising chemical framework. Further exploration and systematic modification of the this compound core are warranted to develop next-generation therapeutics with improved efficacy and safety profiles.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(2-fluorophenyl)benzoic acid. Detailed experimental protocols for method validation and cross-validation are presented, supported by representative experimental data to guide researchers in selecting and validating appropriate analytical methodologies for this compound.
Introduction to Analytical Method Cross-Validation
In pharmaceutical development and quality control, the ability to obtain consistent and reliable analytical results across different laboratories, instruments, and analysts is paramount. Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods or the same method in different laboratories produce comparable results.[1][2] This process is critical when transferring a method from a research and development setting to a quality control laboratory, when different techniques are used to measure the same analyte, or when comparing results from a contract research organization (CRO) with an in-house laboratory.[3]
The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures, outlining the performance characteristics that need to be evaluated, such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][4][5][6] This guide will compare HPLC and GC-MS methods for the analysis of this compound based on these validation parameters.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. HPLC is a robust and widely used technique for non-volatile compounds, while GC-MS is highly sensitive and specific, particularly for volatile and semi-volatile analytes, though it often requires derivatization for polar molecules like carboxylic acids.[7][8]
Data Presentation: Method Performance Comparison
The following table summarizes representative quantitative performance data for hypothetical, yet realistic, HPLC and GC-MS methods for the analysis of this compound. This data is illustrative and based on typical performance characteristics for similar aromatic carboxylic acids.
| Performance Parameter | HPLC-UV Method | GC-MS Method (after derivatization) | ICH Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | ≥ 0.999[9] |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 103.0% | 98.0% - 102.0% for drug substance[10] |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% | ≤ 1% for drug substance[9] |
| Precision (Intermediate, %RSD) | < 1.5% | < 2.0% | ≤ 2% for drug substance[9] |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | - |
| Specificity/Selectivity | High | Very High | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the validation of HPLC and GC-MS methods, along with a protocol for their cross-validation, are provided below.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 70% A and 30% B to 100% B over 15 minutes is a typical starting point, to be optimized for best separation.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Sample Preparation: A stock solution of this compound is prepared in methanol at 1 mg/mL. Working solutions for the calibration curve are prepared by diluting the stock solution with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
This protocol describes a GC-MS method for the analysis of this compound following a derivatization step.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Derivatization (Methylation): To increase volatility, the carboxylic acid group is converted to its methyl ester. This can be achieved by reacting the sample with a derivatizing agent such as BF3-methanol or diazomethane. For example, 1-5 mg of the sample is heated with 1 mL of BF3-methanol solution at 60-80 °C for 30-60 minutes.[7]
-
Injector Temperature: 270 °C
-
Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[7]
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Scan Range: m/z 40-400
Cross-Validation Experimental Protocol: Comparative Testing
This protocol details a comparative testing approach for the cross-validation of the HPLC and GC-MS methods.
-
Objective: To demonstrate that the HPLC and GC-MS methods provide comparable results for the quantification of this compound.
-
Materials: A single, homogeneous batch of this compound.
-
Procedure: a. Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol). b. From this stock solution, prepare three sets of samples at three different concentration levels (e.g., low, medium, and high) covering the analytical range of both methods. c. For each concentration level, prepare six independent sample preparations. d. Analyze three of the replicate preparations for each concentration level using the validated HPLC method. e. Analyze the remaining three replicate preparations for each concentration level using the validated GC-MS method (including the derivatization step).
-
Data Analysis and Acceptance Criteria: a. Calculate the mean and relative standard deviation (RSD) for the results obtained from each method at each concentration level. b. Statistically compare the mean values obtained from the two methods using a t-test. The difference between the means should not be statistically significant (e.g., p > 0.05). c. The %RSD for the results from each method should be within the pre-defined acceptance criteria (e.g., ≤ 2.0%).
Mandatory Visualizations
The following diagrams illustrate the logical workflows for method validation and cross-validation.
Caption: Workflow for the validation of an analytical method.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. gmpsop.com [gmpsop.com]
Safety Operating Guide
Proper Disposal of 2-(2-fluorophenyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for final disposal instructions, as local, state, and federal regulations are paramount.
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure that all appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. | Minimizes the risk of skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of irritating dust or vapors.[1] |
Step-by-Step Disposal Protocol
The following protocol is based on established procedures for similar chemical compounds and should be executed with precision.
-
Waste Identification and Segregation:
-
Containerization:
-
Place the waste in a suitable, sealed, and clearly labeled container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.
-
Handle uncleaned, empty containers as you would the product itself.[2]
-
-
Accidental Spill Cleanup:
-
Arranging for Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(2-fluorophenyl)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-fluorophenyl)benzoic Acid, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Summary
Based on data from similar aromatic carboxylic acids, this compound is anticipated to cause skin irritation and serious eye damage.[1][2][3][4] Prolonged or repeated inhalation of dust may cause damage to organs, specifically the lungs.[1] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and dust, preventing serious eye damage.[1][2][4][5] |
| Skin Protection | Nitrile or butyl rubber gloves and a chemical-resistant lab coat | Prevents skin contact, which can cause irritation.[2][5][6] Gloves should be inspected before use and changed frequently. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the solid compound, especially if dust may be generated.[5][7] All work with the solid should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Following a detailed operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]
-
Ensure the chemical fume hood is calibrated and functioning correctly before starting any work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical.[7]
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[7]
-
Wash hands again after removing all PPE.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]
-
Unused or waste this compound should also be collected in a labeled hazardous waste container.
-
-
Disposal Method :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
